CIlastatin ammonium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHMSHKUJVYVPY-QBNHLFMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Analysis of the Mechanism of Action of Cilastatin Ammonium Salt
Introduction
Cilastatin, primarily utilized as its ammonium salt, is a crucial component in combination antibiotic therapy, most notably with the carbapenem antibiotic, imipenem. While devoid of intrinsic antibacterial activity, cilastatin's clinical significance lies in its ability to selectively inhibit a specific renal enzyme, thereby optimizing the pharmacokinetics and safety profile of its partner antibiotic. This technical guide provides an in-depth exploration of the mechanism of action of cilastatin, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its biochemical role for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of Dehydropeptidase-I
The primary mechanism of action of cilastatin is the competitive and reversible inhibition of Dehydropeptidase-I (DHP-I), also known as renal dipeptidase. DHP-I is a zinc-dependent metalloenzyme located in the brush border of the proximal renal tubules of the kidneys. Its physiological function involves the hydrolysis of dipeptides.
However, the carbapenem antibiotic imipenem is a substrate for DHP-I. When administered alone, imipenem is extensively metabolized by DHP-I in the kidneys. This enzymatic degradation leads to two significant clinical drawbacks:
-
Low Urinary Concentrations: The hydrolysis of imipenem results in low levels of the active antibiotic in the urine, rendering it less effective for treating urinary tract infections (UTIs).
-
Potential Nephrotoxicity: The metabolites of imipenem have been associated with renal tubular damage.
Cilastatin's role is to prevent this degradation. By binding to DHP-I, cilastatin blocks the enzyme's active site, thereby preventing the hydrolysis of imipenem. This inhibition ensures that therapeutically effective concentrations of active imipenem reach the urinary tract and mitigates the risk of nephrotoxicity associated with its metabolites.
Quantitative Data: Inhibitory Potency and Pharmacokinetic Impact
The co-administration of cilastatin with imipenem produces a significant, quantifiable improvement in the pharmacokinetic profile of imipenem. The inhibitory potency of cilastatin against DHP-I is typically expressed by the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Parameter | Species | Value | Description |
| IC50 | Human | 0.1 µM | The concentration of cilastatin required to inhibit 50% of DHP-I activity. |
| Urinary Recovery of Imipenem | Human | ~70% (with Cilastatin) | Percentage of administered imipenem recovered unchanged in the urine. |
| Urinary Recovery of Imipenem | Human | 15-20% (without Cilastatin) | Percentage of administered imipenem recovered unchanged in the urine. |
| Imipenem Half-life (t½) | Human | ~1 hour | The co-administration of cilastatin does not significantly alter the plasma half-life of imipenem. |
Note: Values are approximate and can vary based on the specific study and patient population.
Experimental Protocols: DHP-I Inhibition Assay
The determination of cilastatin's inhibitory effect on DHP-I can be achieved through various in vitro enzyme inhibition assays. A common method involves spectrophotometric measurement of the hydrolysis of a chromogenic substrate.
Objective: To determine the IC50 value of cilastatin for DHP-I.
Materials:
-
Enzyme Source: Purified or partially purified DHP-I from porcine or human kidney microsomes.
-
Substrate: Glycyldehydrophenylalanine. The hydrolysis of this substrate by DHP-I leads to an increase in absorbance at a specific wavelength.
-
Inhibitor: Cilastatin ammonium salt.
-
Buffer: Phosphate or Tris-based buffer at physiological pH (e.g., 7.4).
-
Instrumentation: UV-Vis Spectrophotometer.
Methodology:
-
Enzyme Preparation: A stock solution of DHP-I is prepared in the assay buffer.
-
Inhibitor Preparation: A series of dilutions of cilastatin are prepared to test a range of concentrations.
-
Assay Reaction:
-
In a microplate or cuvette, the DHP-I enzyme solution is pre-incubated with various concentrations of cilastatin (or vehicle control) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate, glycyldehydrophenylalanine.
-
-
Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 275-305 nm) over time.
-
Data Analysis:
-
The rate of reaction is calculated for each cilastatin concentration.
-
The percentage of inhibition is determined relative to the control (no inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the cilastatin concentration and fitting the data to a dose-response curve.
-
This compound functions as a potent and specific inhibitor of renal dehydropeptidase-I. This mechanism is not aimed at producing a direct therapeutic effect but rather at acting as a pharmacokinetic enhancer for co-administered carbapenem antibiotics, particularly imipenem. By preventing the renal metabolism of imipenem, cilastatin ensures higher urinary concentrations of the active drug and reduces the formation of potentially nephrotoxic metabolites. This strategic inhibition is a cornerstone of the clinical success and safety of the imipenem-cilastatin combination, highlighting the importance of targeted enzyme inhibition in modern pharmacotherapy.
Unveiling the Nephroprotective Potential of Cilastatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilastatin, a renal dehydropeptidase-I (DPEP1) inhibitor, has emerged as a promising agent for mitigating drug-induced nephrotoxicity. Initially developed to prevent the renal metabolism of the antibiotic imipenem, its nephroprotective properties are now recognized to extend to a broader range of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying Cilastatin's protective effects on the kidney. We delve into its primary modes of action, including the inhibition of nephrotoxin uptake, and its anti-inflammatory, anti-apoptotic, and antioxidant properties. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for investigating its efficacy, and presents visual representations of the core signaling pathways involved.
Core Mechanisms of Cilastatin-Mediated Nephroprotection
Cilastatin exerts its kidney-protective effects through several interconnected mechanisms, primarily centered around the inhibition of DPEP1, an enzyme located on the brush border of renal proximal tubular cells.
1.1. Inhibition of Dehydropeptidase-I and Blockade of Nephrotoxin Uptake
The primary and most well-understood mechanism of Cilastatin is its competitive inhibition of DPEP1.[1][2] This inhibition has two major nephroprotective consequences:
-
Prevention of Drug Hydrolysis: For certain drugs, such as the antibiotic imipenem, DPEP1-mediated hydrolysis in the proximal tubule can lead to the formation of nephrotoxic metabolites. By inhibiting DPEP1, Cilastatin prevents this metabolic conversion, thereby reducing the localized concentration of harmful substances.[2]
-
Blockade of Megalin-Mediated Endocytosis: Cilastatin has been shown to interfere with the uptake of various nephrotoxic agents by blocking megalin, a multi-ligand endocytic receptor in the proximal tubules.[3][4] This prevents the entry of drugs like cisplatin, vancomycin, and gentamicin into renal tubular epithelial cells, a critical step in the initiation of cellular injury.[3][5]
1.2. Anti-Inflammatory Effects
Drug-induced nephrotoxicity is often characterized by a robust inflammatory response. Cilastatin has demonstrated significant anti-inflammatory properties in the renal context:
-
Inhibition of Leukocyte Recruitment: DPEP1 is involved in the recruitment of leukocytes to the tubulointerstitial space during renal injury. By inhibiting DPEP1, Cilastatin reduces the infiltration of inflammatory cells.[6][7]
-
Downregulation of Pro-Inflammatory Signaling: Cilastatin has been shown to suppress key inflammatory pathways, including the Toll-like receptor 4 (TLR4)/MyD88/NF-κB and the NLRP3 inflammasome signaling cascades.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8][9]
1.3. Anti-Apoptotic Activity
Apoptosis, or programmed cell death, of renal tubular cells is a hallmark of drug-induced nephrotoxicity. Cilastatin protects against this by:
-
Modulating the Bcl-2 Family: Cilastatin has been observed to decrease the expression of the pro-apoptotic protein Bax while preserving the levels of the anti-apoptotic protein Bcl-2, thus shifting the Bax/Bcl-2 ratio in favor of cell survival.[10]
-
Inhibiting Caspase Activation: By preventing the activation of executioner caspases, such as caspase-3, Cilastatin halts the final steps of the apoptotic cascade.[11]
-
Interfering with the Extrinsic Apoptotic Pathway: Cilastatin can disrupt the Fas/FasL-mediated extrinsic pathway of apoptosis, further contributing to the preservation of renal cell viability.[12]
1.4. Antioxidant Effects
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to renal damage. Cilastatin helps to mitigate this by reducing the production of ROS and preserving the activity of endogenous antioxidant enzymes.[13][14]
Experimental Evidence and Quantitative Data
The nephroprotective effects of Cilastatin have been substantiated in numerous preclinical studies. The following tables summarize the quantitative findings from key in vivo experiments.
Table 1: Effect of Cilastatin on Renal Function Markers in Cisplatin-Induced Nephrotoxicity in Rats
| Parameter | Control | Cisplatin (7 mg/kg) | Cisplatin + Cilastatin (150 mg/kg) | Reference |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 4.2 ± 0.5 | 1.8 ± 0.3 | [6][9] |
| Blood Urea Nitrogen (BUN) (mg/dL) | 25 ± 3 | 150 ± 15 | 70 ± 10 | [6][9] |
| Glomerular Filtration Rate (GFR) (mL/min) | 1.2 ± 0.2 | 0.3 ± 0.1 | 0.8 ± 0.1 | [6] |
Table 2: Effect of Cilastatin on Markers of Apoptosis in Cisplatin-Induced Nephrotoxicity in Rats
| Parameter | Control | Cisplatin (7 mg/kg) | Cisplatin + Cilastatin (150 mg/kg) | Reference |
| TUNEL-positive cells (cells/field) | < 5 | 50 ± 8 | 15 ± 4 | [9] |
| Bax/Bcl-2 ratio (relative expression) | 1.0 ± 0.2 | 4.5 ± 0.6 | 1.5 ± 0.3 | [9] |
| Cleaved Caspase-3 (relative expression) | 1.0 ± 0.1 | 5.2 ± 0.7 | 2.1 ± 0.4 | [11] |
Table 3: Effect of Cilastatin on Inflammatory Markers in Gentamicin-Induced Nephrotoxicity in Rats
| Parameter | Control | Gentamicin (80 mg/kg/day) | Gentamicin + Cilastatin (150 mg/kg/day) | Reference |
| Renal TNF-α (pg/mg protein) | 20 ± 4 | 85 ± 10 | 35 ± 6 | [11] |
| Renal NF-κB activation (relative units) | 1.0 ± 0.2 | 3.8 ± 0.5 | 1.4 ± 0.3 | [8] |
| CD68-positive cells (cells/mm²) | 10 ± 3 | 60 ± 9 | 20 ± 5 | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Cilastatin's nephroprotective action and a typical experimental workflow for its evaluation.
Figure 1: Mechanism of Cilastatin in blocking nephrotoxin uptake.
Figure 2: Cilastatin's inhibition of the TLR4/NF-κB inflammatory pathway.
Figure 3: Cilastatin's modulation of the intrinsic apoptotic pathway.
Figure 4: General experimental workflow for in vivo studies.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in preclinical studies to evaluate the nephroprotective effects of Cilastatin.
4.1. Cisplatin-Induced Nephrotoxicity Model in Rats
-
Animals: Male Wistar rats (200-250 g) are used. They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Experimental Groups:
-
Control group: Receives saline intraperitoneally (i.p.).
-
Cisplatin group: Receives a single i.p. injection of cisplatin (7 mg/kg).
-
Cisplatin + Cilastatin group: Receives a single i.p. injection of cisplatin (7 mg/kg) and i.p. injections of Cilastatin (150 mg/kg) 1 hour before and 12 and 24 hours after cisplatin administration.
-
-
Sample Collection: Animals are euthanized 5 days after cisplatin injection. Blood is collected for serum analysis, and kidneys are harvested for histological and molecular analysis.
-
Assessment of Renal Function: Serum creatinine and BUN levels are measured using commercially available kits and an autoanalyzer.[13] GFR is estimated from creatinine clearance.
4.2. Histological Analysis
-
Tissue Processing: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology, including tubular necrosis, cast formation, and cellular infiltration.[15]
-
Immunohistochemistry for CD68 (Macrophage Marker):
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval using citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Block endogenous peroxidase with 3% H₂O₂.
-
Incubate with a primary antibody against CD68 (e.g., clone ED1) overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
4.3. TUNEL Assay for Apoptosis
-
Procedure: A commercially available in situ cell death detection kit is used on paraffin-embedded kidney sections.[1]
-
Deparaffinize and rehydrate sections.
-
Permeabilize tissues with proteinase K.
-
Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Apply an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Visualize with a suitable substrate.
-
Counterstain nuclei with DAPI or a similar nuclear stain.
-
-
Quantification: The number of TUNEL-positive cells is counted in multiple high-power fields.
4.4. Western Blot for Bax, Bcl-2, and NF-κB
-
Protein Extraction: Renal cortical tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against Bax, Bcl-2, NF-κB p65, or β-actin (as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.[5]
-
-
Densitometry: Band intensities are quantified using image analysis software, and protein expression is normalized to the loading control.
Conclusion
Cilastatin demonstrates significant nephroprotective effects through a combination of mechanisms, including the inhibition of DPEP1-mediated drug uptake and metabolism, as well as potent anti-inflammatory, anti-apoptotic, and antioxidant activities. The preclinical data strongly support its potential as an adjunctive therapy to mitigate the renal side effects of a variety of nephrotoxic drugs. Further clinical investigation is warranted to translate these promising findings into therapeutic applications for the prevention of acute kidney injury in at-risk patient populations.
References
- 1. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB System Is Chronically Activated and Promotes Glomerular Injury in Experimental Type 1 Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Cilastatin protects against cisplatin-induced nephrotoxicity without compromising its anticancer efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gentamicin induced acute renal damage and its evaluation using urinary biomarkers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plasma creatinine determination in mice and rats: an enzymatic method compares favorably with a high-performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histological Changes in Renal, Hepatic and Cardiac Tissues of Wistar Rats after 6 Weeks Treatment with Bipyridine Gold (III) Complex with Dithiocarbamate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Cilastatin Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Cilastatin ammonium salt. The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes and pathways.
Core Chemical and Physical Properties
This compound is the ammonium salt form of Cilastatin, a renal dehydropeptidase-I inhibitor. It is primarily used in combination with the broad-spectrum antibiotic imipenem to prevent its degradation in the kidneys, thereby increasing its efficacy and protecting against potential nephrotoxicity.[1]
Data Summary
The quantitative and qualitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Data | Citations |
| Chemical Name | azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate | [1][2] |
| Synonyms | (2Z)-7-[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic Acid Ammonium Salt; MK-791 Ammonium Salt | [1] |
| CAS Number | 877674-82-3 | [1][2] |
| Molecular Formula | C₁₆H₂₉N₃O₅S | [2][] |
| Molecular Weight | 375.48 g/mol | [] |
| Appearance | White to Off-White Solid/Powder | |
| Purity | Typically >95% (as determined by HPLC) | [1] |
| Melting Point | Specific experimental data for the ammonium salt is not readily available. The free acid form (Cilastatin) has a listed, potentially computational, melting point of 655.5 °C, which is unconfirmed. | [4] |
| Solubility | While specific quantitative data (e.g., mg/mL) is not widely published, it is known to be soluble in water, ammonia water, or mixtures thereof. Solubility can be enhanced by gentle heating (to 37°C) or sonication. Stock solutions in aqueous buffers can be prepared. The related sodium salt is soluble in water (10 mg/mL). | [5][6][7] |
| Storage and Stability | Store at 2-8°C or -20°C. The compound is hygroscopic and should be stored under an inert atmosphere. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Korean patent provides the following NMR data for a crystalline form of this compound, recorded in Deuterium Oxide (D₂O).
-
¹H-NMR (400MHz, D₂O, ppm, δ): 0.74 (dd, 1H), 0.88 (t, 1H), 1.02 (s, 3H), 1.07 (s, 3H), 1.39-1.58 (m, 5H), 1.98 (q, 2H), 2.49 (t, 2H), 2.85-3.03 (m, 4H), 3.78 (dd, 1H), 6.34 (t, 1H).[5]
-
¹³C-NMR (100MHz, D₂O, ppm, δ): 19.40, 19.90, 22.41, 26.66, 27.34, 27.74, 29.00, 29.33, 31.86, 32.76, 54.34, 131.21, 136.50, 172.61, 173.55, 174.44.[5]
Infrared (IR) Spectroscopy: Specific spectral data for pure this compound is not readily available. However, a patent discloses the existence of IR spectra for two crystalline forms.[5] An FTIR spectrum of a combined imipenem/cilastatin formulation shows characteristic broad bands for -OH and secondary amine (-NH) stretching around 3200-3500 cm⁻¹.[8] As an ammonium salt, it is expected to exhibit characteristic absorption bands related to the NH₄⁺ group, typically seen as complex "ammonium" bands, and vibrations associated with its other functional groups (amide C=O, carboxylic acid C=O, C-N, C-S).[9]
Mechanism of Action
Cilastatin's primary pharmacological role is to act as a specific and reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules. DHP-I is responsible for the metabolic breakdown of certain β-lactam antibiotics, most notably imipenem. By inhibiting this enzyme, Cilastatin prevents the inactivation of imipenem, ensuring that therapeutically effective concentrations of the antibiotic are maintained in the body and reach the urinary tract.[10] This protective mechanism is crucial for the clinical utility of imipenem.
Caption: Mechanism of Cilastatin inhibiting renal dehydropeptidase-I.
Experimental Protocols
The following sections detail standardized methodologies for determining key physical and chemical properties of this compound.
Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the universally recognized shake-flask method for determining the equilibrium solubility of a pharmaceutical compound.
Caption: Workflow for solubility determination via the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a precise volume (e.g., 5 mL) of the desired solvent (e.g., purified water, phosphate buffer at various pH levels). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifuging the vials at high speed or by filtering the suspension through a chemically inert, fine-pore filter (e.g., 0.22 µm). This step is critical to avoid aspirating solid particles.
-
Sample Analysis: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot quantitatively with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of Cilastatin.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.
Purity Determination by Reverse-Phase HPLC
This protocol describes a typical reverse-phase HPLC method for the analysis and purity determination of Cilastatin.
Caption: General workflow for the HPLC analysis of this compound.
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, by mixing acetonitrile and a pH 6.8 phosphate buffer. A common ratio is 50:50 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[10]
-
Standard Preparation: Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve it in a suitable diluent (e.g., pH 6.8 buffer) to achieve a known final concentration, for instance, 500 µg/mL.[10]
-
Sample Preparation: Accurately weigh a quantity of the this compound test sample and dissolve it in the same diluent to achieve a concentration similar to the standard preparation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer set to an appropriate wavelength (e.g., 220 nm or 265 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area). Subsequently, inject the sample solution.
-
Data Processing: Identify the Cilastatin peak in the sample chromatogram by comparing its retention time with that of the standard. Integrate the peak areas of all components in the chromatogram. Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.
Spectroscopic Analysis Protocols
Infrared (IR) Spectroscopy - KBr Pellet Method:
-
Sample Preparation: Gently grind approximately 1-2 mg of this compound with about 200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Transfer the powder into a pellet die. Place the die under a hydraulic press and apply several tons of pressure for a few minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, accumulating a sufficient number of scans to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded first.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.
-
Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. After locking and shimming the instrument to optimize the magnetic field, acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT, COSY) according to standard instrument parameters. COSY) according to standard instrument parameters.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | C16H29N3O5S | CID 52950467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KR100913694B1 - Novel crystalline this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
The Synergistic Partnership: Unraveling the Rationale for Combining Cilastatin with Imipenem
A comprehensive analysis of the biochemical and physiological interplay that necessitates the co-administration of Cilastatin with the broad-spectrum antibiotic Imipenem, detailing the mechanisms of action, pharmacokinetic enhancements, and mitigation of nephrotoxicity.
Executive Summary
Imipenem, a potent broad-spectrum carbapenem antibiotic, is a critical tool in the management of severe bacterial infections. However, its clinical utility is significantly hampered by rapid enzymatic degradation in the kidneys and potential nephrotoxicity. This technical guide elucidates the compelling rationale for the fixed-dose combination of Imipenem with Cilastatin, a specific inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). By preventing the metabolic inactivation of Imipenem, Cilastatin enhances its bioavailability, prolongs its antibacterial effect, and crucially, protects against kidney damage. This document will delve into the mechanisms of this synergistic interaction, present quantitative pharmacokinetic data, detail relevant experimental protocols, and provide visual representations of the key pathways and processes.
The Challenge: Imipenem's Intrinsic Instability and Nephrotoxicity
Imipenem exerts its bactericidal action by binding to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis and leading to cell lysis.[1][2] Its broad spectrum of activity encompasses a wide range of Gram-positive and Gram-negative aerobic and anaerobic pathogens.[3]
Despite its potent antimicrobial activity, Imipenem administered alone faces a significant obstacle: rapid hydrolysis by dehydropeptidase-I (DHP-I), an enzyme located on the brush border of the proximal renal tubule cells.[4] This enzymatic degradation results in:
-
Reduced Therapeutic Efficacy: The formation of an inactive, open-lactam metabolite leads to low urinary concentrations of the active drug, compromising its effectiveness in treating urinary tract infections.[5]
-
Nephrotoxicity: The accumulation of the Imipenem metabolite within the renal tubules can lead to kidney damage.[5][6] Studies in animal models, such as rabbits, have demonstrated tubular necrosis at high doses of Imipenem alone.[5]
The Solution: Cilastatin as a Specific Dehydropeptidase-I Inhibitor
Cilastatin is a specific and reversible inhibitor of DHP-I.[4] It possesses no intrinsic antibacterial activity.[4] Its sole purpose in the combination is to safeguard Imipenem from enzymatic degradation in the kidneys.
The co-administration of Cilastatin with Imipenem, typically in a 1:1 ratio, effectively blocks the hydrolytic activity of DHP-I.[5] This inhibition leads to a cascade of positive outcomes that form the core rationale for the combination therapy.
Quantitative Analysis: Pharmacokinetic Enhancements
The co-administration of Cilastatin significantly alters the pharmacokinetic profile of Imipenem, leading to improved clinical outcomes. The following table summarizes the key quantitative data from clinical studies.
| Pharmacokinetic Parameter | Imipenem Alone | Imipenem + Cilastatin | Reference(s) |
| Urinary Recovery of Active Imipenem | 7.7% - 43% | Approximately 72% | [5][7] |
| Plasma Half-life (t½) | ~1 hour | ~1 hour (prolonged effect due to higher concentration) | [8] |
| Plasma Clearance (CLp) | Higher | Lower | [5] |
| Renal Clearance (CLr) | Lower | Higher | [5] |
Mechanism of Action and Experimental Workflow
The interaction between Imipenem, Cilastatin, and DHP-I can be visualized through the following diagrams.
References
- 1. Imipenem pharmacokinetics and body fluid concentrations in patients receiving high-dose treatment for serious infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to imipenem/cilastatin causes nephrotoxicity and even urolithiasis in Wistar rats [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Renal tolerance of imipenem/cilastatin and other beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Cilastatin
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Cilastatin, a compound primarily known for its role as a renal dehydropeptidase-I (DPEP1) inhibitor in combination with the antibiotic imipenem, possesses a range of biological activities that extend beyond its intended therapeutic application. These off-target effects, mediated through interactions with various enzymes, transporters, and signaling pathways, are of significant interest to the scientific community. Understanding these unintended interactions is crucial for a comprehensive safety and efficacy assessment of cilastatin and for exploring its potential in novel therapeutic areas. This technical guide provides an in-depth overview of the known off-target effects of cilastatin, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Inhibition of Renal Organic Anion Transporters (OATs)
Cilastatin has been identified as both a substrate and an inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), key players in the renal secretion of a wide range of endogenous and exogenous compounds. This interaction has implications for potential drug-drug interactions and may contribute to the nephroprotective effects observed with cilastatin.
Quantitative Data: Inhibition of OAT1 and OAT3
The inhibitory potential of cilastatin on human OAT1 (hOAT1) and OAT3 (hOAT3) has been quantified by measuring the half-maximal inhibitory concentration (IC50) of cilastatin on the transport of a known OAT substrate, imipenem.
| Transporter | Substrate | Cilastatin IC50 (µM) | Reference |
| hOAT1 | Imipenem | ~400 | [1][2][3] |
| hOAT3 | Imipenem | >800 | [1][2][3] |
Experimental Protocol: OAT Inhibition Assay
The following protocol outlines a typical in vitro experiment to determine the inhibitory effect of cilastatin on OAT-mediated transport.
1.2.1. Cell Culture:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 or OAT3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
1.2.2. Uptake Assay:
-
Seed the transfected HEK293 cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of cilastatin.
-
Initiate the uptake reaction by adding HBSS containing a fluorescent OAT substrate (e.g., 10 µM 6-carboxyfluorescein) and the corresponding concentrations of cilastatin.
-
After a defined incubation period (e.g., 5 minutes) at 37°C, terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the fluorescence signal.
1.2.3. Data Analysis:
-
Calculate the percentage of inhibition for each cilastatin concentration compared to the control (no cilastatin).
-
Plot the percentage of inhibition against the logarithm of the cilastatin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway: OAT-Mediated Drug Interaction
Anti-Oxidative and Anti-Apoptotic Properties
Several studies have demonstrated that cilastatin possesses protective effects against drug-induced nephrotoxicity, which are attributed to its ability to mitigate oxidative stress and inhibit apoptosis in renal tubular cells.
Quantitative Data: Reduction of Oxidative Stress and Apoptosis Markers
The protective effects of cilastatin have been quantified by measuring the reduction in markers of oxidative stress and apoptosis in animal models of drug-induced nephrotoxicity.
| Condition | Marker | Cilastatin Treatment | Reduction (%) | Reference |
| Tacrolimus-induced nephrotoxicity (in vivo) | TUNEL-positive cells | 150 mg/kg/day | ~50% | [4] |
| Tacrolimus-induced nephrotoxicity (in vivo) | Active Caspase-3 expression | 150 mg/kg/day | ~60% | [4] |
| Tacrolimus-induced nephrotoxicity (in vivo) | 8-OHdG immunoreactivity | 150 mg/kg/day | Significant reduction | [4] |
| Tacrolimus-induced nephrotoxicity (in vivo) | 4-HNE immunoreactivity | 150 mg/kg/day | Significant reduction | [4] |
Experimental Protocols
2.2.1. Measurement of Oxidative Stress Markers (8-OHdG and 4-HNE):
-
Tissue Preparation: Euthanize the animals and perfuse the kidneys with ice-cold phosphate-buffered saline (PBS). Excise the kidneys and fix them in 10% neutral buffered formalin. Embed the fixed tissues in paraffin.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate 4-µm thick kidney sections.
-
Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with primary antibodies against 8-hydroxy-2'-deoxyguanosine (8-OHdG) or 4-hydroxynonenal (4-HNE) overnight at 4°C.
-
Wash the sections with PBS and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex and visualize the staining with diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Quantification: Capture images of the stained sections and quantify the stained area using image analysis software.
2.2.2. TUNEL Assay for Apoptosis Detection:
-
Tissue Preparation: Prepare paraffin-embedded kidney sections as described above.
-
TUNEL Staining:
-
Deparaffinize and rehydrate the sections.
-
Permeabilize the tissue with proteinase K.
-
Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP (using a commercial kit such as the In Situ Cell Death Detection Kit, Roche) in a humidified chamber at 37°C.
-
Wash the sections with PBS.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Quantification: Examine the sections under a fluorescence microscope and count the number of TUNEL-positive (apoptotic) nuclei per field of view.
Logical Relationship: Cilastatin's Protective Mechanism
Inhibition of Bacterial Metallo-beta-Lactamases
An intriguing off-target effect of cilastatin is its ability to inhibit certain bacterial metallo-beta-lactamases, enzymes that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems.
Quantitative Data: Inhibition of CphA
Experimental Protocol: Metallo-beta-Lactamase Inhibition Assay
A spectrophotometric assay can be used to determine the inhibitory activity of cilastatin against a metallo-beta-lactamase.
-
Enzyme and Substrate Preparation:
-
Purify the metallo-beta-lactamase (e.g., CphA) from a bacterial expression system.
-
Prepare a solution of a chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) in a suitable buffer (e.g., MOPS buffer, pH 7.0).
-
-
Inhibition Assay:
-
In a cuvette, mix the purified enzyme with various concentrations of cilastatin and pre-incubate for a specific time at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA or 486 nm for nitrocefin) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each cilastatin concentration.
-
Calculate the Ki or IC50 value by fitting the data to appropriate kinetic models.
-
Experimental Workflow: Screening for MBL Inhibitors
Modulation of Neuro-Glio-Vascular Inflammation
Recent research has implicated cilastatin in the modulation of inflammatory processes within the peripheral nervous system, specifically in the context of chemotherapy-induced peripheral neuropathy.
Qualitative Data: Attenuation of Oxaliplatin-Induced Neuropathy
In a rat model of oxaliplatin-induced peripheral neurotoxicity, co-treatment with cilastatin was shown to attenuate the nocifensive response to cold stimuli.[7][8] Confocal microscopy revealed that cilastatin preserved the integrity of the blood-nerve barrier and modulated the expression of inflammatory markers in the dorsal root ganglia.[7][8]
Experimental Protocol: Oxaliplatin-Induced Peripheral Neurotoxicity Model
4.2.1. Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce peripheral neuropathy by administering oxaliplatin (e.g., 4 mg/kg, intraperitoneally) on specific days (e.g., days 1, 2, 8, and 9).
-
Administer cilastatin (e.g., 100 mg/kg, intraperitoneally) daily, starting from the first day of oxaliplatin treatment.
4.2.2. Behavioral Testing (Cold Allodynia):
-
Place the rats on a cold plate maintained at a constant temperature (e.g., 4°C).
-
Measure the latency to the first sign of pain-related behavior (e.g., paw licking, jumping).
-
Perform baseline measurements before the start of the treatment and at regular intervals throughout the experiment.
4.2.3. Immunohistochemistry and Confocal Microscopy:
-
At the end of the experiment, perfuse the animals with paraformaldehyde and dissect the dorsal root ganglia (DRG).
-
Cryoprotect the DRGs in sucrose solution and embed them in an optimal cutting temperature compound.
-
Prepare cryosections (e.g., 10 µm thick).
-
Perform immunofluorescence staining for markers of interest, such as DPEP1, IQGAP1 (a scaffolding protein involved in cell signaling), inflammatory cytokines (e.g., TNF-α, IL-6), and endothelial cell markers (e.g., CD31).
-
Acquire images using a confocal microscope and analyze the expression and localization of the markers.
Signaling Pathway: Neuro-Glio-Vascular Unit Modulation
Effects on Urinary Peptide Excretion
Cilastatin has been observed to alter the profile of urinary peptides, particularly in individuals with compromised renal function. This is likely due to its primary mechanism of action, the inhibition of DPEP1, which is involved in the breakdown of dipeptides in the renal brush border.
Quantitative Data: Increased Urinary Amino Acid Excretion
In patients with renal insufficiency, administration of cilastatin led to an increased urinary excretion of several amino acids, reflecting an increase in the excretion of small peptides.
| Amino Acid | Fold Increase vs. Control | Reference |
| Glycine | 2.4 | [5] |
| Aspartic Acid | Increased | [5] |
| Glutamic Acid | Increased | [5] |
| Alanine | Increased | [5] |
Experimental Protocol: Analysis of Urinary Peptides
-
Urine Collection: Collect urine samples from subjects before and after the administration of cilastatin.
-
Sample Preparation:
-
Centrifuge the urine samples to remove any cellular debris.
-
Perform acid hydrolysis of the urine samples to break down peptides into their constituent amino acids.
-
-
Amino Acid Analysis:
-
Analyze the amino acid composition of the hydrolyzed samples using an amino acid analyzer or by a suitable chromatographic method (e.g., HPLC with pre-column derivatization).
-
-
Data Analysis:
-
Quantify the concentration of each amino acid and normalize it to the urinary creatinine concentration.
-
Compare the post-dose amino acid levels to the pre-dose levels to determine the effect of cilastatin.
-
Inhibition of Leukotriene D4-Dipeptidase
Cilastatin is a potent and specific inhibitor of renal leukotriene D4-dipeptidase, an enzyme responsible for the conversion of leukotriene D4 to leukotriene E4 in the inflammatory cascade.[9][10][11][12]
Quantitative Data: Inhibition of Leukotriene D4-Dipeptidase
The inhibitory activity of cilastatin against renal leukotriene D4-dipeptidase is significant, with a very low concentration required for detectable inhibition.
| Parameter | Value | Reference |
| Lowest Detectable Inhibitory Concentration | 8 x 10⁻⁸ M | [9] |
Experimental Protocol: Leukotriene D4-Dipeptidase Inhibition Assay
-
Enzyme Preparation: Prepare a microsomal fraction from kidney tissue, which is enriched in leukotriene D4-dipeptidase.
-
Inhibition Assay:
-
Incubate the microsomal preparation with leukotriene D4 as the substrate in the presence and absence of various concentrations of cilastatin.
-
After a defined incubation period, stop the reaction (e.g., by adding methanol).
-
Separate the substrate (leukotriene D4) and the product (leukotriene E4) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Data Analysis:
-
Quantify the amounts of leukotriene D4 and leukotriene E4 by measuring their absorbance at 280 nm.
-
Calculate the percentage of inhibition of leukotriene E4 formation at each cilastatin concentration to determine the inhibitory potency.
-
Conclusion
The off-target effects of cilastatin are multifaceted and have significant implications for its clinical use and potential for therapeutic repositioning. Its inhibitory actions on renal organic anion transporters, bacterial metallo-beta-lactamases, and leukotriene D4-dipeptidase, coupled with its anti-oxidative, anti-apoptotic, and anti-inflammatory properties, paint a complex pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate these phenomena. A deeper understanding of these off-target effects will undoubtedly pave the way for a more nuanced appreciation of cilastatin's role in biological systems and may unlock new avenues for its therapeutic application.
References
- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 4. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cilastatin (MK 0791) is a potent and specific inhibitor of the renal leukotriene D4-dipeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Cilastatin | Antibiotic | Antibacterial | Proteasome | TargetMol [targetmol.com]
- 12. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Cilastatin Ammonium Salt Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located in the brush-border membrane of renal proximal tubules.[1][2] DHP-I is responsible for the hydrolysis of various dipeptides and is notably involved in the degradation of certain β-lactam antibiotics, such as imipenem.[2][3][4] By inhibiting DHP-I, Cilastatin prevents the renal inactivation of imipenem, thereby increasing its urinary concentration and overall efficacy.[3] Furthermore, emerging evidence suggests that Cilastatin exhibits nephroprotective effects beyond its DHP-I inhibitory activity, including the modulation of organic anion transporters (OATs) and the protection of renal cells from drug-induced toxicity.[3][4]
These application notes provide detailed protocols for the in-vitro evaluation of Cilastatin ammonium salt activity, focusing on its primary mechanism of DHP-I inhibition and its cytoprotective effects in a renal cell model.
Data Presentation
Table 1: Inhibitory Activity of Cilastatin
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 0.1 µM | Renal Dehydropeptidase-I (DHP-I) | [5][6] |
| IC50 | 178 µM | Bacterial Metallo-β-lactamase (CphA) | [5] |
Table 2: Cell-Based Assay Parameters for Cilastatin's Protective Effect
| Cell Line | Nephrotoxic Agent | Cilastatin Concentration | Effect Observed |
| Human Embryonic Kidney (HEK293) | Imipenem (up to 1 mmol/L) | 200 µmol/L | Increased cell viability |
| Rabbit Primary Proximal Tubule Cells (rPTCs) | Imipenem | 200 µmol/L | Increased cell viability |
| Human Renal Proximal Tubule Cells (RPTECs) | Vancomycin | 200 µg/mL | Increased cell viability and protection against apoptosis |
Experimental Protocols
Preparation of this compound for In Vitro Assays
This compound can be prepared for in-vitro assays by dissolving it in an appropriate solvent. For many cell culture and enzymatic assays, sterile, deionized water or a buffered solution such as pH 6.8 buffer is suitable.[7] Preparation of a concentrated stock solution (e.g., 10 mM in DMSO) is also a common practice for ease of dilution into the final assay medium.[5] The salt is commercially available and can also be synthesized and purified through crystallization processes involving solvents like water, ammonia water, and C1-C4 alcohols.[8][9]
In Vitro Dehydropeptidase-I (DHP-I) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHP-I activity by Cilastatin using imipenem as a substrate. The hydrolysis of the β-lactam ring in imipenem by DHP-I leads to a decrease in absorbance at 298 nm.
Materials:
-
Purified renal dehydropeptidase-I (RDPase)
-
Imipenem
-
This compound
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (pH 7.1)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 298 nm and maintaining a constant temperature of 37°C
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of imipenem in MOPS buffer. The final concentration in the assay will typically range from 1.25 to 3.3 mM.[2]
-
Prepare a stock solution of this compound in MOPS buffer. A serial dilution should be prepared to test a range of concentrations to determine the IC50.
-
Dilute the purified DHP-I enzyme in MOPS buffer to the desired working concentration.
-
-
Assay Procedure:
-
Set up the reaction mixture in a 96-well plate or cuvettes. A typical reaction volume is 250 µl.[2]
-
To each well/cuvette, add the MOPS buffer, the desired concentration of Cilastatin (or vehicle control), and the DHP-I enzyme solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the imipenem substrate.
-
Immediately start monitoring the decrease in absorbance at 298 nm at 37°C for a defined period (e.g., 2.5 minutes), taking readings at regular intervals.[2]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction (rate of decrease in absorbance) for each concentration of Cilastatin.
-
Plot the percentage of enzyme inhibition versus the logarithm of the Cilastatin concentration.
-
Determine the IC50 value, which is the concentration of Cilastatin that causes 50% inhibition of DHP-I activity, by fitting the data to a suitable dose-response curve.
-
Cell-Based Assay for Cytoprotective Activity of Cilastatin
This protocol describes a cell viability assay to evaluate the protective effect of Cilastatin against imipenem-induced cytotoxicity in renal cells.
Materials:
-
Human Embryonic Kidney (HEK293) cells or Rabbit Primary Proximal Tubule Cells (rPTCs)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Imipenem
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar cell viability assay reagent
-
Plate reader for measuring absorbance
Protocol:
-
Cell Seeding:
-
Seed HEK293 or rPTCs into 96-well plates at a density of 4 x 103 cells/well.[3]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, replace the culture medium with fresh medium containing various concentrations of imipenem, with or without a fixed concentration of Cilastatin (e.g., 200 µmol/L).[3] Include appropriate controls (cells with medium only, cells with Cilastatin only, and cells with imipenem only).
-
Incubate the plates for an additional 24 hours.[3]
-
-
Cell Viability Assessment:
-
After the 24-hour treatment period, add the CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for the recommended time (typically 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Compare the viability of cells treated with imipenem alone to those co-treated with imipenem and Cilastatin to determine the protective effect of Cilastatin.
-
Mandatory Visualization
Caption: Mechanism of Cilastatin's DHP-I inhibition and nephroprotection.
Caption: Workflow for the in vitro DHP-I inhibition assay.
Caption: Workflow for the cell-based cytoprotection assay.
References
- 1. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Imipenem and Cilastatin for Injectable Suspension [drugfuture.com]
- 8. KR100913694B1 - Novel crystalline this compound and preparation method thereof - Google Patents [patents.google.com]
- 9. WO2011061609A2 - Processes for the preparation of cilastatin - Google Patents [patents.google.com]
Application Notes and Protocols for Cilastatin Ammonium Salt in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin ammonium salt is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a membrane-bound enzyme predominantly found on the brush border of renal proximal tubular cells.[1][2][3] In cell culture, Cilastatin is primarily utilized for its cytoprotective properties, particularly in studies involving drug-induced nephrotoxicity. By inhibiting DHP-I, Cilastatin can prevent the cellular uptake and accumulation of certain nephrotoxic agents, thereby mitigating cellular damage and apoptosis.[1][4] These application notes provide detailed protocols for using this compound in cell culture experiments to investigate its protective effects against toxic compounds, with a focus on cisplatin-induced cytotoxicity in renal cells.
Mechanism of Action
Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I.[1][2][3] DHP-I is involved in the metabolism of various compounds, including certain antibiotics and chemotherapeutic agents. In the context of nephrotoxicity, DHP-I can facilitate the uptake of toxic substances into renal proximal tubular cells. By blocking DHP-I, Cilastatin effectively reduces the intracellular concentration of these toxins, leading to a decrease in cellular stress, apoptosis, and necrosis.[1][4]
Furthermore, research suggests that Cilastatin's protective effects may also involve the modulation of apoptosis signaling pathways. Studies have shown that Cilastatin can attenuate the upregulation of Fas and Fas ligand (FasL), key components of the extrinsic apoptosis pathway, in response to toxins like cisplatin.[5][6] This interference with apoptotic signaling contributes to its overall cytoprotective effect.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of Cilastatin in cell culture.
Table 1: Effective Concentrations of Cilastatin and Nephrotoxic Agents
| Cell Line | Nephrotoxic Agent | Toxin Concentration | Cilastatin Concentration | Observed Effect | Reference |
| Primary cultures of proximal tubular cells | Cisplatin | 1-30 µM | 200 µg/mL | Reduced apoptosis and mitochondrial injury | [2] |
| Renal Proximal Tubular Epithelial Cells (RPTECs) | Gentamicin | 10, 20, 30 mg/mL | 200 µg/mL | Prevention of gentamicin entry into cells | [4] |
| HK-2 (human kidney proximal tubule cell line) | Tacrolimus | 50 µg/mL | 250 µg/mL | Increased cell viability and decreased apoptosis | [3] |
| Renal proximal tubular epithelial cells | Various Nephrotoxins | Various | 200 µg/mL | Reduced nephrotoxin-induced apoptosis | [6] |
Table 2: Summary of Cilastatin's Effects on Cellular Endpoints
| Cellular Endpoint | Toxin | Cell Line | Cilastatin's Effect | Reference |
| Apoptosis (Annexin V) | Tacrolimus | HK-2 | Decreased number of Annexin V-positive cells | [3] |
| Caspase-3 Activation | Cisplatin | Primary proximal tubular cells | Reduced caspase activation | [2] |
| Drug Uptake | Gentamicin | RPTECs | Attenuated vancomycin uptake | [4] |
| DNA-bound Platinum | Cisplatin | Primary proximal tubular cells | Reduced DNA-bound platinum | [2] |
| Fas/FasL Expression | Gentamicin | Rat renal cortex | Diminished gentamicin-induced Fas/FasL upregulation | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the protective effects of this compound.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the effect of Cilastatin on the viability of renal cells exposed to a cytotoxic agent like cisplatin.
Materials:
-
HK-2 cells (or other suitable renal cell line)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound
-
Cisplatin (or other nephrotoxic agent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Prepare fresh solutions of Cilastatin and cisplatin in serum-free culture medium.
-
Aspirate the culture medium from the wells.
-
Add 100 µL of medium containing the desired concentrations of cisplatin with or without Cilastatin to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with cisplatin only (positive toxicity control). A common concentration for Cilastatin is 100-200 µg/mL.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, carefully aspirate the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, add 150 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
-
Protocol 2: Detection of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Renal proximal tubular epithelial cells (RPTECs) or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Cisplatin (or other apoptosis-inducing agent)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed RPTECs into 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the desired concentrations of cisplatin with or without Cilastatin (e.g., 200 µg/mL) for 24 hours.
-
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the supernatant from the corresponding well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Visualizations
Signaling Pathway of Cilastatin's Nephroprotective Effect
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cilastatin protects against tacrolimus-induced nephrotoxicity via anti-oxidative and anti-apoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Recommended solvent for dissolving Cilastatin ammonium salt for research.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended solvents and protocols for the preparation of Cilastatin ammonium salt solutions for research purposes. Adherence to these guidelines will help ensure the stability and effective use of Cilastatin in various experimental settings.
Introduction to Cilastatin
Cilastatin is primarily known as an inhibitor of the renal enzyme dehydropeptidase-I (DPEP1). This enzyme is located in the brush border of the renal tubules and is responsible for the metabolism of certain beta-lactam antibiotics, most notably imipenem. By inhibiting DPEP1, cilastatin prevents the rapid degradation of imipenem, thereby increasing its bioavailability and antibacterial efficacy.
Beyond its role as an antibiotic adjuvant, research has revealed that cilastatin possesses nephroprotective properties against a variety of drugs, including cisplatin, vancomycin, and cyclosporin A. Its protective mechanism involves the inhibition of drug uptake by renal tubular cells, thereby reducing cellular stress, inflammation, and apoptosis.
Solubility of this compound
Table 1: Solubility Data for Cilastatin and its Salts
| Compound Form | Solvent | Reported Solubility | Notes |
| This compound | DMSO | Soluble up to at least 10 mM | Based on supplier data suggesting the preparation of 10 mM stock solutions. The exact upper limit of solubility is not specified. |
| Water, Ammonia Water (or a mixture) | Soluble | A patent describes the use of these aqueous solutions for dissolution prior to crystallization with an organic solvent. | |
| Saline (0.9% NaCl) followed by pH 6.8 Buffer | Soluble | This solvent system is used for the preparation of injectable suspensions according to the USP. | |
| Cilastatin Sodium Salt | Water | 10 mg/mL to 50 mg/mL | |
| DMSO/H₂O (1:1) | 50 mg/mL | ||
| Cilastatin (Free Acid) | Water | 0.1 mg/mL (0.1 g/L)[1] |
Recommended Solvents and Stock Solution Preparation
Based on the available data, the following solvents are recommended for the dissolution of this compound for research applications.
Preparation of a High-Concentration Stock Solution in DMSO
For most in vitro studies, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended. This allows for minimal solvent introduction into the experimental system.
Protocol 3.1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 375.48 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.75 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, gentle warming to 37°C and/or sonication for a short period may be employed to increase solubility[2].
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A supplier suggests that solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month[2].
Preparation of Aqueous Solutions for In Vitro and In Vivo Studies
For certain applications, particularly those involving cell culture or animal studies, an aqueous-based solvent system may be preferred.
Protocol 3.2: Preparation of this compound in Buffered Saline
This protocol is adapted from the United States Pharmacopeia (USP) guidelines for injectable suspensions and is suitable for creating a working solution for various biological assays[3].
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride solution (Saline TS)
-
Sterile pH 6.8 Buffer
-
Sterile volumetric flasks and pipettes
Procedure:
-
Constitute the this compound in a known volume of sterile 0.9% saline.
-
Further dilute this solution with a sterile pH 6.8 buffer to the desired final concentration.
-
Ensure the final solution is clear and free of particulates before use.
-
This solution should be prepared fresh for each experiment.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying the effects of Cilastatin and its known mechanism of action.
Caption: A typical workflow for investigating the nephroprotective effects of Cilastatin in a cell-based model.
Caption: Cilastatin's protective mechanism against drug-induced kidney injury.
Conclusion
This compound is a valuable tool for research into drug-induced nephrotoxicity and the modulation of antibiotic metabolism. The protocols outlined in these application notes provide a starting point for the preparation of Cilastatin solutions. Researchers should always confirm the solubility of their specific batch of this compound and prepare fresh aqueous solutions for optimal results. The provided diagrams offer a visual representation of experimental design and the underlying biological mechanisms of Cilastatin's action.
References
Application Notes and Protocols for In Vivo Animal Studies with Cilastatin Ammonium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of cilastatin ammonium salt in in vivo animal studies. The information is compiled to assist in the design and execution of experiments, ensuring consistency and reproducibility.
Introduction
Cilastatin is primarily recognized as a renal dehydropeptidase-I (DPEP1) inhibitor.[1][2][3] This enzyme is located on the brush border of proximal renal tubules and is responsible for the metabolism of certain carbapenem antibiotics, such as imipenem.[1][2] By inhibiting DPEP1, cilastatin prevents the renal degradation of these antibiotics, thereby increasing their plasma half-life and urinary concentration.[2] Beyond its role in antibiotic potentiation, cilastatin has demonstrated independent nephroprotective effects by modulating cellular signaling pathways associated with apoptosis and cellular stress.[1][2][4]
Mechanism of Action
Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I (DPEP1).[1][2] DPEP1 is a zinc-dependent metalloenzyme anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor and is found in lipid rafts.[3] Cilastatin's inhibition of DPEP1 has been shown to have further downstream effects:
-
Inhibition of Apoptosis: Cilastatin has been shown to interfere with the extrinsic pathway of apoptosis in renal proximal tubular epithelial cells. It prevents the internalization of the Fas/FasL complex, which is a critical step in initiating the apoptotic cascade.[2] This action reduces the activation of caspases 8, 9, and 3, and subsequently mitigates mitochondrial depolarization and DNA fragmentation.[2]
-
Upregulation of Hypoxia-Inducible Factor-1α (HIF-1α): Cilastatin preconditioning has been demonstrated to activate the Akt/mTOR signaling pathway, leading to the upregulation of HIF-1α.[4] This upregulation appears to be independent of the typical PHD/VHL-mediated degradation pathway.[4] Activated HIF-1α can help protect renal cells from ischemia-reperfusion injury.[4]
-
Modulation of Glutathione and Leukotriene Metabolism: DPEP1 is involved in the catabolism of glutathione (GSH) and the metabolism of leukotriene D4.[3] Inhibition by cilastatin can therefore influence antioxidant defenses and inflammatory processes.[3]
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters of cilastatin from various in vivo animal studies.
Table 1: Cilastatin Dosage in In Vivo Animal Studies
| Animal Model | Dosage Range | Route of Administration | Notes | Reference |
| Rats | 5 - 200 mg/kg | Intravenous (IV) | Dose-dependent kinetics observed. | [5] |
| Rats | 150 mg/kg | Intraperitoneal (i.p.) | Used as a nephroprotective agent against gentamicin. | [6] |
| Rats | 200 mg/kg | Intravenous (IV) | Administered with a carbapenem antibiotic (DA-1131). | [7] |
| Rabbits | 50 mg/kg | Intravenous (IV) | Administered with a carbapenem antibiotic (DA-1131). | [7] |
| Dogs | 50 mg/kg | Intravenous (IV) | Administered with a carbapenem antibiotic (DA-1131). | [7] |
| Horses | 10 - 20 mg/kg | Intravenous (IV) Infusion | Administered in combination with imipenem. | [8][9] |
Table 2: Pharmacokinetic Parameters of Cilastatin in Rats (Intravenous Administration)
| Dosage | Total Plasma Clearance (mL/min/kg) | Non-renal Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) |
| 5 mg/kg | 20.2 ± 3.1 | 17.7 ± 3.3 | 2.50 ± 0.40 |
| 200 mg/kg | 11.4 ± 1.2 | 5.30 ± 1.2 | 6.10 ± 0.50 |
| Data from a study on the dose-dependent kinetics of cilastatin in rats.[5] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol is based on dosages used in published studies and general practices for preparing solutions for in vivo administration.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (saline) or Sterile Water for Injection, USP
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
Vortex mixer
-
pH meter (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound. This will depend on the desired concentration and the total volume needed for the study.
-
Example Calculation for a 30 mg/mL solution: For a study in rats with a dosage of 150 mg/kg and an injection volume of 5 mL/kg, the required concentration is 30 mg/mL (150 mg/kg / 5 mL/kg).
-
-
Weigh the this compound powder accurately in a sterile container.
-
Add the sterile vehicle (0.9% saline or sterile water for injection) to the powder. It is recommended to add a portion of the vehicle, vortex to dissolve, and then add the remaining volume.
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[10]
-
Adjust pH (if necessary). While not always required, for some applications, ensuring the pH is close to physiological levels (pH 7.4) can improve tolerability.
-
Sterile filter the solution. Use a 0.22 µm sterile syringe filter to ensure the final solution is free of microbial contamination, especially if the initial components were not sterile.
-
Store appropriately. Reconstituted solutions are generally stable for 4 hours at room temperature and 24 hours when refrigerated.[11] For longer-term storage, consult the manufacturer's guidelines. It is best practice to prepare fresh solutions for each experiment.
Administration of Cilastatin to Rodents
This protocol provides a general guideline for intravenous and intraperitoneal administration in rats and mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
4.2.1. Intravenous (IV) Administration (Tail Vein Injection)
Materials:
-
Prepared sterile cilastatin solution
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Restraining device for the animal
-
Heat lamp or warming pad (to induce vasodilation)
Procedure:
-
Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Load the syringe with the correct volume of cilastatin solution, ensuring no air bubbles are present.
-
Insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. Monitor the animal for any signs of distress. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt injection at a more proximal site.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
4.2.2. Intraperitoneal (IP) Administration
Materials:
-
Prepared sterile cilastatin solution
-
Appropriate size syringes (e.g., 1-3 mL) and needles (e.g., 25-27 gauge)
Procedure:
-
Restrain the animal securely. For rats and mice, this can be done by scruffing the neck and securing the tail.
-
Tilt the animal's head downwards at a slight angle to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate slightly to ensure no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Cilastatin's role in inhibiting the extrinsic apoptosis pathway.
Caption: Cilastatin-mediated activation of the Akt/mTOR/HIF-1α pathway.
Caption: A generalized workflow for in vivo studies with cilastatin.
References
- 1. researchgate.net [researchgate.net]
- 2. SCIENTIFIC DATA – Telara Pharma [telarapharma.com]
- 3. Cilastatin Modulates DPEP1- and IQGAP1-Associated Neuro-Glio-Vascular Inflammation in Oxaliplatin-Induced Peripheral Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Dose-dependent kinetics of cilastatin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of imipenem-cilastatin following intravenous administration in healthy adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of imipenem-cilastatin following intravenous administration in healthy adult horses. | Semantic Scholar [semanticscholar.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Imipenem Cilastatin Sodium | VCA Animal Hospitals [vcahospitals.com]
Application Note: Quantification of Cilastatin in Human Plasma by HPLC-UV
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of cilastatin in human plasma samples. The described protocol utilizes a simple sample preparation procedure involving plasma stabilization and protein removal by ultrafiltration, followed by analysis on a reverse-phase C18 column with UV detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of cilastatin. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Introduction
Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its renal metabolism and thereby increase its efficacy. Accurate quantification of cilastatin in plasma is crucial for pharmacokinetic analysis and to ensure optimal therapeutic outcomes. This document provides a detailed protocol for a validated HPLC-UV method for this purpose.
Experimental
Materials and Reagents
-
Cilastatin sodium standard (Sigma-Aldrich or equivalent)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Morpholineethanesulfonic acid (MES) buffer (Sigma-Aldrich or equivalent)
-
Human plasma (drug-free)
-
Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used. The specific chromatographic conditions are outlined in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Potassium phosphate buffer (pH 2.5) and Methanol |
| (Specific ratio to be optimized, e.g., 76:24 v/v)[1] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30°C for improved reproducibility) |
| Detector | UV-Vis Detector |
| Detection Wavelength | 220 nm[1][2] |
| Run Time | Approximately 10 minutes |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve cilastatin sodium in 0.2% sodium carbonate solution to obtain a final concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards at concentrations ranging from 0.5 µg/mL to 100 µg/mL. Prepare quality control samples at low, medium, and high concentrations within the calibration range in the same manner.
Plasma Sample Preparation Protocol
The following protocol details the steps for preparing plasma samples for HPLC analysis.
Caption: Workflow for Plasma Sample Preparation.
Detailed Steps:
-
Plasma Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Separate the plasma by centrifugation.
-
Stabilization: Dilute the plasma sample with an equal volume of 0.5 M MES buffer (pH 6.0).[1][2]
-
Protein Removal (Ultrafiltration): Transfer the stabilized plasma to a centrifugal filter unit (10 kDa MWCO). Centrifuge at 1,000 to 2,000 x g for 30 minutes.[1]
-
Filtrate Collection: Carefully collect the protein-free filtrate from the collection tube.
-
Vortexing: Vortex the filtrate to ensure homogeneity before injection.
-
Injection: Inject a 20 µL aliquot of the filtrate into the HPLC system.
HPLC Analysis Protocol
The following diagram illustrates the logical flow of the HPLC analysis.
Caption: HPLC Analysis Workflow for Cilastatin.
Method Validation Summary
The method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[1] |
| Recovery | 99%[1][2] |
| Precision (Intra-day & Inter-day) | RSD < 15% |
| Accuracy | Within ±15% of nominal concentration |
| Stability | Filtrate stable at -20°C[1] |
Results and Discussion
This HPLC method provides excellent linearity and sensitivity for the quantification of cilastatin in human plasma. The sample preparation using ultrafiltration is straightforward and effective, yielding high recovery rates.[1][2] The use of an external standard was found to be sufficient for accurate quantification due to the direct and clean nature of the sample preparation.[1] In instances where ultrafiltration is not feasible, protein precipitation with acetonitrile can be considered as an alternative sample preparation technique. The chromatographic conditions allow for a relatively short run time, making this method suitable for the analysis of a large number of samples.
Conclusion
The described HPLC-UV method is a reliable and efficient tool for the quantification of cilastatin in human plasma. The detailed protocol and validation data demonstrate its suitability for use in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.
References
Application Notes and Protocols: Utilizing Cilastatin for the Investigation of Renal Drug Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), is widely recognized for its role in preventing the degradation of carbapenem antibiotics like imipenem.[1][2] However, its utility in renal research extends significantly beyond this primary function. Cilastatin has emerged as a valuable tool for elucidating the mechanisms of drug transport in the kidney, primarily through its interaction with key renal transporters.[3][4] These notes provide detailed protocols and data for researchers interested in using cilastatin to study renal drug handling, drug-drug interactions (DDIs), and nephrotoxicity.
Cilastatin's inhibitory effects on Organic Anion Transporters (OATs), specifically OAT1 and OAT3, make it a useful probe for investigating the renal secretion of a wide array of drugs.[1][5] Furthermore, its ability to interfere with megalin-mediated endocytosis provides a mechanism to explore the renal uptake and accumulation of various compounds, including nephrotoxic agents.[6][7]
Key Mechanisms of Action in Renal Transport
Cilastatin influences renal drug transport through two primary mechanisms:
-
Inhibition of Organic Anion Transporters (OATs): Cilastatin is a substrate and inhibitor of OAT1 and OAT3, which are crucial for the uptake of anionic drugs from the blood into the proximal tubule cells.[1][2][4] By competing for these transporters, cilastatin can reduce the renal clearance and intracellular accumulation of co-administered drugs that are also OAT substrates.
-
Interference with Megalin-Mediated Endocytosis: Megalin is a multi-ligand endocytic receptor in the apical membrane of proximal tubule cells responsible for the reabsorption of filtered proteins and various drugs.[6][7] Cilastatin can block the binding of certain drugs to megalin, thereby preventing their entry into renal cells and mitigating potential nephrotoxicity.[7]
Data Presentation: Cilastatin's Interaction with Renal Transporters and Effects on Drug Pharmacokinetics
The following tables summarize key quantitative data on cilastatin's inhibitory activity and its impact on the pharmacokinetics of co-administered drugs.
Table 1: In Vitro Inhibition of Renal Transporters by Cilastatin
| Transporter | Substrate | IC50 of Cilastatin (μM) | Cell System | Reference |
| hOAT1 | Imipenem | ~200 | HEK293 | [1][2][8] |
| hOAT3 | Imipenem | ~200 | HEK293 | [1][2][8] |
Table 2: In Vivo Effects of Cilastatin on Drug Pharmacokinetics in Animal Models
| Co-administered Drug | Animal Model | Cilastatin Dose | Effect on Drug's Renal Clearance | Effect on Drug's Plasma AUC | Reference |
| Imipenem | Rabbit | 200 mg/kg | Decreased | Increased | [2] |
| DA-1131 (a carbapenem) | Rat | 200 mg/kg | Decreased | Increased | [8] |
| DA-1131 (a carbapenem) | Rabbit | 50 mg/kg | Decreased | Increased | [8] |
| Vancomycin | Rabbit | 75-300 mg/kg | Increased | Decreased | [9] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of cilastatin on renal drug transport.
Protocol 1: In Vitro OAT-Mediated Uptake Assay
This protocol is designed to assess the inhibitory effect of cilastatin on the uptake of a test compound by OAT1 or OAT3 expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3)
-
Mock-transfected HEK293 cells (negative control)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test substrate (e.g., a fluorescent OAT substrate like 6-carboxyfluorescein, or a radiolabeled drug)
-
Cilastatin sodium
-
Probenecid (positive control inhibitor of OATs)
-
96-well cell culture plates
-
Plate reader (for fluorescent substrates) or liquid scintillation counter (for radiolabeled substrates)
Procedure:
-
Cell Seeding: Seed HEK293-hOAT1, HEK293-hOAT3, and mock-transfected cells into 96-well plates at a density of 4 x 10³ cells/well and culture for 24-48 hours to form a confluent monolayer.[2]
-
Preparation of Solutions: Prepare stock solutions of the test substrate, cilastatin, and probenecid in an appropriate solvent (e.g., HBSS). Prepare serial dilutions of cilastatin to determine the IC50 value.
-
Uptake Assay: a. Wash the cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with HBSS containing various concentrations of cilastatin or probenecid for 10-15 minutes at 37°C. c. Initiate the uptake by adding HBSS containing the test substrate (and the respective inhibitors). d. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific substrate. e. Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.
-
Quantification: a. Lyse the cells with a suitable lysis buffer. b. For fluorescent substrates, measure the fluorescence intensity using a plate reader. c. For radiolabeled substrates, measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Subtract the uptake in mock-transfected cells from the uptake in transporter-expressing cells to determine the transporter-specific uptake. b. Normalize the data to the protein concentration in each well. c. Plot the percent inhibition of substrate uptake against the concentration of cilastatin and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Nephrotoxicity (Cytotoxicity) Assay
This protocol assesses the protective effect of cilastatin against drug-induced cytotoxicity in a renal cell line.
Materials:
-
Human kidney proximal tubule epithelial cells (e.g., HK-2) or HEK293 cells.
-
Cell culture medium.
-
Nephrotoxic drug of interest (e.g., cisplatin, gentamicin, vancomycin).
-
Cilastatin sodium.
-
Cell viability assay kit (e.g., CCK-8, MTT).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HK-2 or HEK293 cells into 96-well plates at a density of 1 x 10⁴ cells/well and culture for 24 hours.[3]
-
Treatment: a. Treat the cells with the nephrotoxic drug at its predetermined IC50 concentration. b. In parallel, co-treat cells with the nephrotoxic drug and various concentrations of cilastatin. c. Include control groups: untreated cells, cells treated with cilastatin alone, and cells treated with the nephrotoxic drug alone. d. Incubate the plates for 24 to 72 hours at 37°C.[3]
-
Cell Viability Assessment: a. After the incubation period, perform the cell viability assay according to the manufacturer's instructions. For a CCK-8 assay, this typically involves adding the CCK-8 solution to each well and incubating for 1-4 hours.[3][5] b. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: a. Calculate the cell viability as a percentage of the untreated control. b. Compare the viability of cells treated with the nephrotoxic drug alone to those co-treated with cilastatin to determine the protective effect.
Protocol 3: In Vivo Pharmacokinetic and Nephrotoxicity Study in Rats
This protocol is designed to evaluate the effect of cilastatin on the pharmacokinetics and nephrotoxicity of a co-administered drug in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g).
-
Test drug.
-
Cilastatin sodium.
-
Vehicle for drug administration (e.g., sterile saline).
-
Anesthesia (e.g., ketamine/xylazine).
-
Blood collection supplies (e.g., heparinized tubes).
-
Metabolic cages for urine collection.
-
Analytical method for quantifying the test drug in plasma and urine (e.g., LC-MS/MS).
-
Kits for measuring serum creatinine and blood urea nitrogen (BUN).
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats for at least one week before the experiment. Divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control.
-
Group 2: Test drug alone.
-
Group 3: Test drug + Cilastatin.
-
Group 4: Cilastatin alone.
-
-
Drug Administration:
-
Pharmacokinetic Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) from the tail vein or a cannula.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
House the rats in metabolic cages to collect urine over a 24-hour period.
-
-
Nephrotoxicity Assessment:
-
At the end of the study (e.g., 24 or 48 hours after drug administration), collect a final blood sample for measurement of serum creatinine and BUN.
-
Euthanize the animals and harvest the kidneys for histopathological examination.
-
-
Sample Analysis:
-
Analyze plasma and urine samples to determine the concentration of the test drug using a validated analytical method.
-
Measure serum creatinine and BUN levels using commercial kits.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, AUC) using non-compartmental analysis.
-
Statistically compare the pharmacokinetic parameters and nephrotoxicity markers between the different treatment groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in these application notes.
Caption: Cilastatin's inhibition of OAT1/3 transporters.
Caption: Cilastatin's interference with megalin-mediated endocytosis.
Caption: General experimental workflow for studying cilastatin's effects.
References
- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of OAT1/OAT3 as Contributors to Cisplatin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Cilastatin on the Pharmacokinetics of a New Carbapenem, DA-1131, in Rats, Rabbits, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nephrotoxicity of vancomycin and drug interaction study with cilastatin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exposure to imipenem/cilastatin causes nephrotoxicity and even urolithiasis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cilastatin on the pharmacokinetics of a new carbapenem, DA-1131, in rats, rabbits, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cilastatin Ammonium Salt as an Investigative Tool for Carbapenem Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilastatin is widely recognized for its clinical use in combination with the carbapenem antibiotic imipenem. Its primary function in this pairing is to inhibit human renal dehydropeptidase-I (DHP-I), an enzyme that rapidly metabolizes imipenem, thereby increasing the antibiotic's half-life and reducing potential nephrotoxicity.[1] However, for researchers investigating the mechanisms of antibiotic resistance, cilastatin ammonium salt offers utility beyond its role as a pharmacokinetic enhancer.
Emerging evidence reveals that cilastatin possesses inhibitory activity against certain bacterial zinc-dependent metallo-β-lactamases (MBLs), a critical class of enzymes responsible for carbapenem resistance.[2][3] Specifically, cilastatin has been shown to inhibit the MBL CphA from Aeromonas hydrophila.[2][3] This dual-inhibitory capability—acting on both a human and a bacterial enzyme—positions cilastatin as a valuable tool for dissecting specific carbapenem resistance mechanisms in a laboratory setting.
These application notes provide protocols and data to guide researchers in using this compound to explore and characterize carbapenem resistance, particularly in distinguishing MBL-mediated resistance from other mechanisms such as serine-carbapenemase production or porin loss.
Mechanism of Action in a Research Context
Carbapenem resistance in Gram-negative bacteria is multifactorial. The primary mechanisms include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the carbapenem's β-lactam ring. These are broadly divided into serine-β-lactamases (Classes A, C, D) and metallo-β-lactamases (Class B).
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.
-
Porin Loss/Modification: Alterations in outer membrane proteins (e.g., OprD in Pseudomonas aeruginosa) that prevent the antibiotic from entering the cell.[4]
Cilastatin's utility stems from its ability to inhibit a subset of Class B metallo-β-lactamases. This allows for the design of experiments to probe whether carbapenem resistance in a particular isolate is MBL-mediated. If the addition of cilastatin restores or significantly increases the susceptibility of a bacterial isolate to a carbapenem, it suggests the involvement of a cilastatin-susceptible MBL.
References
- 1. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria [mdpi.com]
Application Notes and Protocols: Cilastatin Co-administration with Nephrotoxic Drugs
Introduction
Cilastatin is a reversible inhibitor of the renal brush border enzyme dehydropeptidase-I (DHP-I).[1][2][3] It is clinically co-administered with the carbapenem antibiotic imipenem to prevent its renal metabolism and inactivation.[1][4] Beyond this primary function, extensive pre-clinical and some clinical research has demonstrated a significant nephroprotective role for cilastatin when co-administered with various nephrotoxic drugs.[1][5][6][7] The mechanisms underlying this protection are multi-faceted and include the inhibition of drug uptake into renal proximal tubular cells, reduction of oxidative stress, and suppression of apoptosis and inflammation.[1][5][6][8]
These application notes provide a summary of key research findings and detailed protocols for investigating the nephroprotective effects of cilastatin when co-administered with common nephrotoxic agents such as vancomycin, cisplatin, and gentamicin. The information is intended for researchers, scientists, and drug development professionals exploring strategies to mitigate drug-induced acute kidney injury (AKI).
General Mechanism of Cilastatin's Nephroprotection
Cilastatin's protective effects are attributed to several key mechanisms, primarily centered on the proximal tubule of the kidney.
Caption: Proposed mechanisms of cilastatin's nephroprotective action.
Section 1: Co-administration with Vancomycin
Vancomycin is a glycopeptide antibiotic whose use is often limited by its nephrotoxic potential.[2] Studies suggest that cilastatin can mitigate vancomycin-induced kidney injury by reducing its accumulation in renal proximal tubular epithelial cells (RPTECs) and preventing apoptosis.[2][3]
Quantitative Data Summary: Vancomycin Studies
| Study Type | Model System | Nephrotoxic Agent & Dose | Cilastatin Dose | Key Findings | Reference |
| In Vivo | Rabbits | Vancomycin (300 mg/kg, IV) | 150-300 mg/kg, IV | Dose-dependent reduction in serum creatinine and BUN increases.[9] | [9] |
| In Vivo | Mice | Vancomycin (400-600 mg/kg, IP) | 300 mg/kg | Attenuated increases in BUN and creatinine; decreased TUNEL-positive cells.[10] | [10] |
| In Vitro | Porcine RPTECs | Vancomycin (0.6-6 mg/mL) | 200 µg/mL | Prevented apoptosis, diminished antiproliferative effects, and partially attenuated vancomycin uptake.[2][3] | [2][3] |
| In Vitro | HK-2 Cells | Vancomycin (IC50 dose) | 100 µg/mL | Increased cell viability and reduced apoptosis and oxidative stress.[11][12] | [11][12] |
| Human | Retrospective Study | Vancomycin + Meropenem | Vancomycin + Imipenem/Cilastatin | Rate of nephrotoxicity was 8.2% in the imipenem-cilastatin group vs. 20.7% in the meropenem group.[13] | [13] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Cilastatin's Protective Effect on Vancomycin-Induced Apoptosis in RPTECs (Adapted from[2][3])
-
Objective: To determine if cilastatin protects renal proximal tubular epithelial cells from vancomycin-induced apoptosis and toxicity.
-
Materials:
-
Porcine Renal Proximal Tubular Epithelial Cells (RPTECs) or Human Kidney-2 (HK-2) cells.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, penicillin/streptomycin).
-
Vancomycin hydrochloride.
-
Cilastatin sodium.
-
MTT or CCK-8 assay kit for cell viability.
-
TUNEL assay kit for apoptosis detection.
-
Flow cytometer.
-
-
Procedure:
-
Cell Culture: Culture RPTECs or HK-2 cells in 96-well plates (for viability) or 6-well plates (for apoptosis assays) until they reach 70-80% confluency.
-
Treatment:
-
Cell Viability Assay (MTT/CCK-8):
-
Following incubation, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure absorbance at the appropriate wavelength to determine cell viability relative to the control group.
-
-
Apoptosis Assay (TUNEL):
-
Following treatment in 6-well plates, fix and permeabilize the cells.
-
Perform TUNEL staining according to the manufacturer's protocol to label DNA strand breaks.
-
Analyze cells via fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.
-
-
Data Analysis: Compare results from vancomycin-treated groups with and without cilastatin. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
Protocol 2: In Vivo Rabbit Model of Vancomycin Nephrotoxicity (Adapted from[9])
-
Objective: To assess the dose-dependent nephroprotective effect of cilastatin against vancomycin-induced kidney injury in rabbits.
-
Materials:
-
Male New Zealand White rabbits.
-
Vancomycin hydrochloride.
-
Cilastatin sodium.
-
Sterile saline for injection.
-
Blood collection tubes.
-
Assay kits for serum creatinine and Blood Urea Nitrogen (BUN).
-
-
Procedure:
-
Animal Acclimatization: Acclimate rabbits for at least one week with free access to food and water.
-
Group Allocation (n=5 per group):
-
Group 1 (Control): Saline vehicle.
-
Group 2 (VCM only): Vancomycin (300 mg/kg, intravenous bolus).[9]
-
Group 3 (VCM + CS Low): Vancomycin (300 mg/kg) + Cilastatin (75 mg/kg).[9]
-
Group 4 (VCM + CS Mid): Vancomycin (300 mg/kg) + Cilastatin (150 mg/kg).[9]
-
Group 5 (VCM + CS High): Vancomycin (300 mg/kg) + Cilastatin (300 mg/kg).[9]
-
-
Drug Administration: Administer drugs as a single intravenous bolus via the marginal ear vein.
-
Sample Collection: Collect blood samples at baseline (pre-administration) and at regular intervals (e.g., 24, 48, 72 hours) post-administration.
-
Biochemical Analysis: Centrifuge blood to obtain serum. Measure serum creatinine and BUN levels using a clinical chemistry analyzer.
-
Histopathology (Optional): At the end of the study, euthanize animals and collect kidneys. Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate morphological changes like tubular necrosis.
-
Data Analysis: Compare the changes in creatinine and BUN from baseline across all groups.
-
Section 2: Co-administration with Cisplatin
Cisplatin is a potent and widely used chemotherapeutic agent, but its clinical utility is frequently compromised by severe dose-dependent nephrotoxicity.[14][15] Cilastatin has been shown to protect against cisplatin-induced nephrotoxicity without impairing its anticancer efficacy.[14][15] The protective mechanism involves preventing cisplatin-induced apoptosis in proximal tubular cells and reducing oxidative stress.[15][16]
Quantitative Data Summary: Cisplatin Studies
| Study Type | Model System | Nephrotoxic Agent & Dose | Cilastatin Dose | Key Findings | Reference |
| In Vivo | Rats | Cisplatin | Not specified | Preserved renal function, decreased serum BUN and creatinine, and reduced histological injury.[15] | [15] |
| In Vivo | Mice | Cisplatin | Not specified | Decreased kidney injury molecule-1 (KIM-1) staining and BUN levels. Allowed for a twofold increase in cisplatin dose with reduced nephrotoxicity and enhanced antitumor effect.[14] | [14] |
| In Vitro | Various Cancer Cell Lines | Cisplatin | Not specified | Cilastatin did not prevent cisplatin-induced death of cancer cells, indicating specificity for renal protection.[15] | [15] |
| Human | Clinical Study (HIPEC) | Cisplatin | Imipenem/Cilastatin | Creatinine values remained lower in the cilastatin group; shorter ICU and hospital stays.[16][17] | [16][17] |
Experimental Protocols
Protocol 3: In Vivo Rat Model of Cisplatin Nephrotoxicity (Adapted from[15])
-
Objective: To evaluate the nephroprotective effects of cilastatin in a rat model of cisplatin-induced AKI.
-
Materials:
-
Male Wistar rats.
-
Cisplatin.
-
Cilastatin sodium.
-
Metabolic cages for urine collection.
-
Assay kits for serum/urine creatinine, BUN, and oxidative stress markers (e.g., malondialdehyde).
-
-
Procedure:
-
Animal Acclimatization and Grouping: After acclimatization, divide rats into groups: Control, Cisplatin only, and Cisplatin + Cilastatin.
-
Drug Administration:
-
Administer cisplatin via a single intraperitoneal (IP) injection.
-
Administer cilastatin (e.g., subcutaneously or IP) starting shortly before cisplatin and continuing for a set period (e.g., daily for 3-5 days). Note: Specific doses should be determined from full-text literature based on study objectives.
-
-
Functional Assessment:
-
House rats in metabolic cages to collect 24-hour urine for measurement of creatinine clearance and fractional excretion of sodium.
-
Collect blood samples at baseline and at the end of the experiment to measure serum creatinine and BUN.
-
-
Tissue Analysis:
-
At study termination, perfuse and collect kidneys.
-
Use one kidney for histopathological analysis (H&E staining).
-
Use the other kidney to prepare tissue homogenates for measuring oxidative stress markers and expression of pro-apoptotic proteins (e.g., Bax/Bcl2 ratio via Western blot).[15]
-
-
Data Analysis: Compare renal function parameters, histological scores, and molecular markers between the treatment groups.
-
Caption: General experimental workflow for in vivo nephroprotection studies.
Section 3: Co-administration with Gentamicin
Gentamicin is an aminoglycoside antibiotic effective against many bacterial infections, but its use is hampered by a high incidence of nephrotoxicity.[18][19] Cilastatin has been shown to protect against gentamicin-induced renal injury by reducing its uptake into tubular cells, a process mediated by the endocytic receptor megalin.[20][21] This leads to a downstream reduction in apoptosis, oxidative stress, and inflammation.[20][21]
Quantitative Data Summary: Gentamicin Studies
| Study Type | Model System | Nephrotoxic Agent & Dose | Cilastatin Dose | Key Findings | Reference |
| In Vivo | Rats | Gentamicin | Not specified | Decreased creatinine, BUN, and KIM-1 levels; reduced severe morphological changes in the kidneys.[20][21] | [20][21] |
| In Vitro | Porcine RPTECs | Gentamicin (10-30 mg/mL) | 200 µg/mL | Prevented gentamicin uptake into cells; did not alter the bactericidal efficiency of gentamicin.[20] | [20] |
| In Vitro | HK-2 & HEK293T Cells | Gentamicin (IC50 dose) | 100 µg/mL | Increased cell viability when administered simultaneously or after the toxic insult.[11][12] | [11][12] |
Experimental Protocols
Protocol 4: In Vitro Gentamicin Uptake Assay (Adapted from[20])
-
Objective: To quantify the effect of cilastatin on gentamicin accumulation in renal tubular cells.
-
Materials:
-
Porcine RPTECs or a similar cell line expressing megalin.
-
Gentamicin sulfate.
-
Cilastatin sodium.
-
Fluorescence polarization immunoassay (FPIA) kit for gentamicin quantification.
-
-
Procedure:
-
Cell Culture: Seed RPTECs in 12-well plates and grow to confluency.
-
Treatment: Treat cells for 24 hours with:
-
Cell Lysis:
-
After incubation, wash cells thoroughly with ice-cold PBS to remove extracellular gentamicin.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the soluble fractions (lysates) after centrifugation.
-
-
Quantification:
-
Measure the total protein content of the lysates for normalization.
-
Quantify the intracellular gentamicin concentration in the lysates using an FPIA system (e.g., TDx analyzer) according to the manufacturer's protocol.
-
-
Data Analysis: Express gentamicin uptake as µg of gentamicin per mg of total cell protein. Compare the uptake in cells treated with gentamicin alone versus those co-treated with cilastatin.
-
Conclusion
The co-administration of cilastatin with nephrotoxic drugs presents a promising therapeutic strategy to mitigate acute kidney injury. The evidence from in vitro and in vivo studies consistently demonstrates its ability to protect renal cells from damage induced by a range of compounds, including vancomycin, cisplatin, and gentamicin, without compromising their primary therapeutic effects.[1][15][20] The protocols outlined above provide a framework for researchers to further investigate and validate the nephroprotective potential of cilastatin in various pre-clinical settings. Further well-designed human studies are needed to translate these promising findings into widespread clinical practice.[1][6]
References
- 1. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nephroprotective Effects of Cilastatin in People at Risk of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Nephrotoxicity of vancomycin and drug interaction study with cilastatin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The therapeutic effect of Cilastatin on drug-induced nephrotoxicity: a new perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Does nephrotoxicity develop less frequently when vancomycin is combined with imipenem-cilastatin than with meropenem? A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination therapy of cisplatin with cilastatin enables an increased dose of cisplatin, enhancing its antitumor effect by suppression of nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Cilastatin on Cisplatin-Induced Nephrotoxicity in Patients Undergoing Hyperthermic Intraperitoneal Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experimental gentamicin nephrotoxicity and agents that modify it: a mini-review of recent research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Cilastatin Ammonium Salt Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cilastatin ammonium salt during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the ammonium salt of Cilastatin, a renal dehydropeptidase-I inhibitor.[1] This enzyme is responsible for the breakdown of certain antibiotics, most notably imipenem.[2][3][4] By inhibiting this enzyme, Cilastatin prevents the degradation of imipenem, thereby increasing its efficacy.[2][3][4] Proper solubilization is crucial for ensuring the accurate concentration and bioavailability of Cilastatin in experimental assays, leading to reliable and reproducible results.
Q2: What are the general solubility characteristics of this compound?
A2: The solubility of this compound is influenced by several factors, including the solvent, pH, and temperature. While it is soluble in aqueous solutions, its solubility can be limited under neutral or acidic conditions. It is more readily soluble in basic aqueous solutions, such as ammonia water.[5] Organic solvents like alcohols (methanol, ethanol, propanol) and acetone are generally used for crystallization, indicating they are poor solvents for the salt.[5]
Q3: How should I prepare a stock solution of this compound?
A3: For preparing a stock solution, it is recommended to use a buffered aqueous solution. The United States Pharmacopeia (USP) provides a standardized protocol for preparing a 500 µg/mL solution of this compound. This involves dissolving the compound in a pH 6.8 buffer with the aid of a small amount of saline and sodium bicarbonate solution, followed by shaking and brief sonication.[6][7] For higher concentrations or different experimental needs, adjusting the pH to the alkaline range may improve solubility.
Q4: What should I do if I observe precipitation in my this compound solution?
A4: Precipitation can occur due to several reasons, including supersaturation, temperature changes, or inappropriate pH of the solvent. If you observe precipitation, you can try the following:
-
Gentle Warming: Heating the solution to 37°C can help increase solubility.[8]
-
Sonication: Using an ultrasonic bath for a short period can aid in dissolving the precipitate.[6][7][8]
-
pH Adjustment: Ensure the pH of your solvent is appropriate. For aqueous solutions, a slightly alkaline pH may be beneficial.
-
Dilution: If the concentration is too high, diluting the solution with the appropriate solvent may redissolve the precipitate.
Q5: How should I store my this compound stock solutions?
A5: To maintain the stability and prevent degradation of your stock solution, it is recommended to store it at low temperatures. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[8] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[8]
Solubility Data
The following table summarizes the known solubility information for Cilastatin and its salts in various solvents. Please note that quantitative data for the ammonium salt is limited, and some information is inferred from protocols for its use or data on the sodium salt.
| Salt Form | Solvent | Reported Solubility/Concentration | Remarks |
| Cilastatin | General | 0.1 g/L | Conditions not specified.[2] |
| Cilastatin Sodium Salt | Water | 10 mg/mL | Clear, colorless to faintly yellow solution.[] |
| Cilastatin Sodium Salt | Water | 50 mg/mL | Clear, colorless to faintly brownish-yellow solution.[] |
| This compound | pH 6.8 Buffer | 500 µg/mL | As per USP standard preparation protocol.[6][7] |
| This compound | Water, Ammonia Water | Soluble | Used as a solvent for crystallization.[5] |
| This compound | Methanol, Ethanol, 2-Propanol, Acetonitrile, Acetone | Poorly Soluble | Used as anti-solvents for crystallization.[5] |
Experimental Protocols
Preparation of a 500 µg/mL this compound Standard Solution (USP Method)
This protocol is adapted from the United States Pharmacopeia monograph for "Imipenem and Cilastatin for Injection".[6][7]
Materials:
-
This compound Reference Standard (RS)
-
Saline TS (0.9% sodium chloride solution)
-
0.1% sodium bicarbonate solution
-
pH 6.8 buffer (prepared by dissolving 0.54 g of monobasic potassium phosphate in 3600 mL of water, adjusting the pH to 6.8 ± 0.1 with 0.5 N sodium hydroxide or 0.5 M phosphoric acid, and diluting to 4000 mL with water)[7]
-
25-mL volumetric flask
-
Sonicator
Procedure:
-
Accurately weigh approximately 12.5 mg of USP this compound RS.
-
Transfer the weighed salt to a 25-mL volumetric flask.
-
Add 5 mL of saline TS to the flask.
-
Add 0.5 mL of a 0.1% solution of sodium bicarbonate.
-
Add approximately 15 mL of the pH 6.8 buffer.
-
Dissolve the contents by shaking and sonicating. Note: The duration of sonication should not exceed 1 minute.[6][7]
-
Once dissolved, dilute the solution to the 25-mL mark with the pH 6.8 buffer and mix well.
-
This solution contains the equivalent of about 500 µg of cilastatin per mL. It is recommended to use this solution immediately.[6][7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Mechanism of Action: Inhibition of Dehydropeptidase-I
Cilastatin's primary mechanism of action is the inhibition of the renal enzyme dehydropeptidase-I, which is located in the brush border of the renal tubules. This enzyme is responsible for the hydrolysis and inactivation of certain β-lactam antibiotics, such as imipenem. By inhibiting dehydropeptidase-I, Cilastatin prevents the metabolism of imipenem, leading to higher and more sustained plasma concentrations of the active antibiotic.
References
- 1. glpbio.com [glpbio.com]
- 2. Imipenem and Cilastatin for Injection [drugfuture.com]
- 3. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. glpbio.com [glpbio.com]
- 6. KR100913694B1 - Novel crystalline this compound and preparation method thereof - Google Patents [patents.google.com]
- 7. merckconnect.com [merckconnect.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Cilastatin Aqueous Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cilastatin in aqueous solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation and storage of Cilastatin solutions.
??? question "My Cilastatin solution is losing potency faster than expected. What are the common causes?"
??? question "The color of my reconstituted solution changed to yellow or brown. Is it still viable?"
??? question "I observed a precipitate forming in my aqueous solution. What went wrong?"
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the chemical properties and handling of Cilastatin solutions.
??? question "What are the primary factors that influence Cilastatin degradation in water?"
??? question "What are the optimal pH and temperature conditions for storing Cilastatin solutions?"
??? question "How can I minimize oxidative degradation of my Cilastatin solution?"
??? question "Is there a recommended analytical method to assess the stability of my solution?"
Quantitative Stability Data
The majority of published stability data is for the co-formulated Imipenem-Cilastatin product. In these formulations, Imipenem is the less stable component and thus dictates the shelf-life of the solution[1]. The following table summarizes stability data for the combined product, which provides a conservative estimate for Cilastatin stability.
| Storage Condition | Diluent | Concentration (Imipenem) | Stability (Time to reach 90% of initial concentration) | Reference(s) |
| Room Temperature (~25°C) | 0.9% NaCl | 2.5 mg/mL | 6 hours | [1] |
| Room Temperature (24°C) | 0.9% NaCl | 5 mg/mL | 12 hours | [2] |
| Refrigeration (4°C) | 0.9% NaCl | 5 mg/mL | 108 hours (4.5 days) | [2] |
| Refrigeration (4°C) | Various IV Solutions | N/A | 24 hours | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Cilastatin
This protocol provides a general framework for a stability-indicating HPLC method adapted from published literature[3][4][5]. It is recommended to validate the method for your specific application.
1. Objective: To quantify the concentration of Cilastatin in an aqueous solution and separate it from potential degradants.
2. Materials & Reagents:
-
HPLC System: With UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to ~7.0-7.3[3][5].
-
Diluent: Mobile Phase or Milli-Q water.
-
Cilastatin reference standard and test samples.
3. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Elution: Isocratic or gradient elution. A gradient may be necessary to resolve all degradation products[3][5]. For example, a gradient could run from 98:2 (Buffer:Acetonitrile) to 50:50 over a set time[3][5].
4. Experimental Workflow:
5. System Suitability: Before analysis, verify system suitability by injecting a standard solution multiple times. Check for parameters like retention time repeatability, peak asymmetry (tailing factor), and theoretical plates to ensure the system is performing correctly.
6. Forced Degradation Study (for method validation): To confirm the method is "stability-indicating," intentionally degrade a sample of Cilastatin by exposing it to harsh conditions (e.g., acid, base, heat, oxidation with H₂O₂). The method should be able to resolve the intact Cilastatin peak from all degradation product peaks[6][7].
References
Technical Support Center: Optimizing Cilastatin in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Cilastatin in enzymatic assays targeting dehydropeptidase-I (DPEP1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cilastatin in an enzymatic assay?
A1: Cilastatin is a potent and specific reversible, competitive inhibitor of dehydropeptidase-I (DPEP1), a zinc-metalloenzyme.[1][2] In an enzymatic assay, Cilastatin binds to the active site of the DPEP1 enzyme, preventing the substrate from binding and being hydrolyzed. This inhibition is reversible, meaning that Cilastatin can dissociate from the enzyme.
Q2: What is the optimal pre-incubation time for Cilastatin with dehydropeptidase-I?
A2: The optimal pre-incubation time for Cilastatin to reach binding equilibrium with dehydropeptidase-I is crucial for accurate and reproducible results. While there is no universally fixed time, for most competitive inhibitors, a pre-incubation period of 5 to 30 minutes is generally sufficient.[3][4] However, it is highly recommended to empirically determine the optimal pre-incubation time for your specific assay conditions. This can be achieved by performing a time-course experiment where the enzyme and inhibitor are pre-incubated for varying durations before the addition of the substrate. The point at which the measured IC50 value stabilizes indicates that equilibrium has been reached.
Q3: What are suitable substrates for a dehydropeptidase-I assay with Cilastatin?
A3: Several substrates can be used to measure the activity of dehydropeptidase-I. A common substrate is the antibiotic imipenem, where its hydrolysis can be monitored spectrophotometrically by the decrease in absorbance at approximately 298 nm.[5] Another suitable substrate is glycyldehydrophenylalanine.
Q4: What are the recommended storage and stability conditions for Cilastatin?
A4: Cilastatin powder should be stored at -20°C. Stock solutions can also be stored at -20°C for several months.[6] For use in assays, it is recommended to prepare fresh dilutions from the stock solution. Cilastatin is soluble in water, DMSO, and methanol.[6] Be aware that the stability of Cilastatin in aqueous solutions can be affected by pH and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in results | Inconsistent pre-incubation time. | Ensure a fixed and optimized pre-incubation time for the enzyme and inhibitor before adding the substrate. |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and prepare a master mix for reagents where possible.[7] | |
| Instability of Cilastatin or the enzyme. | Prepare fresh dilutions of Cilastatin for each experiment. Ensure the enzyme is stored correctly and handled on ice. | |
| No or low inhibition observed | Incorrect concentration of Cilastatin. | Verify the concentration of your Cilastatin stock solution and dilutions. |
| Inactive Cilastatin. | Use a fresh vial of Cilastatin or test the activity of a new batch. | |
| Sub-optimal assay conditions (pH, temperature). | Ensure the assay buffer pH and temperature are optimal for dehydropeptidase-I activity (typically around pH 7.0-7.5 and 37°C).[5] | |
| IC50 value is higher than expected | Pre-incubation time is too short. | Increase the pre-incubation time to ensure the inhibitor-enzyme binding has reached equilibrium. |
| High substrate concentration. | For competitive inhibitors like Cilastatin, a high substrate concentration will lead to a higher apparent IC50. Use a substrate concentration at or below the Km value. | |
| Presence of interfering substances in the sample. | Ensure the sample buffer does not contain components that may interfere with the assay, such as high concentrations of salts or chelating agents like EDTA.[7] | |
| Assay signal is weak or absent | Low enzyme activity. | Check the activity of your enzyme preparation. You may need to use a higher concentration or a fresh batch. |
| Incorrect wavelength settings on the plate reader. | Verify the excitation and emission wavelengths for your chosen substrate/detection method.[7] |
Quantitative Data Summary
Table 1: Inhibitory Potency of Cilastatin against Dehydropeptidase-I (DPEP1)
| Enzyme Source | Inhibition Constant | Reference |
| Human Renal Dipeptidase | Ki = 0.7 µM | [6] |
| Porcine Dipeptidase | IC50 = 0.11 µM | [6] |
| Bacterial Metallo-β-lactamase CphA | IC50 = 178 µM | [6] |
Table 2: Recommended Assay Conditions for Dehydropeptidase-I
| Parameter | Recommended Condition | Reference |
| pH | 7.0 - 7.5 | [8] |
| Temperature | 37°C | [5] |
| Buffer | 3-(N-morpholino)propanesulfonic acid (MOPS) | [5][9] |
Experimental Protocols
Protocol 1: General Dehydropeptidase-I Inhibition Assay using Cilastatin
This protocol provides a general framework for determining the inhibitory activity of Cilastatin against dehydropeptidase-I using imipenem as a substrate.
Materials:
-
Purified dehydropeptidase-I (DPEP1)
-
Cilastatin
-
Imipenem
-
Assay Buffer: 50 mM MOPS, pH 7.1
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Cilastatin in water or DMSO.
-
Prepare a stock solution of imipenem in the Assay Buffer.
-
Dilute the DPEP1 enzyme to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of Cilastatin (or vehicle control)
-
DPEP1 enzyme solution
-
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for the optimized duration (e.g., 15 minutes) to allow Cilastatin to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the imipenem solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 298 nm every minute for a total of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each Cilastatin concentration.
-
Plot the reaction velocity against the Cilastatin concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Optimizing Pre-incubation Time for Cilastatin
Procedure:
-
Setup: Prepare multiple sets of reaction wells as described in Protocol 1, each with a fixed concentration of DPEP1 and a range of Cilastatin concentrations.
-
Time-Course Pre-incubation:
-
Pre-incubate each set of wells for a different duration (e.g., 0, 5, 10, 15, 20, 30 minutes) at 37°C.
-
-
Initiate and Measure:
-
At the end of each pre-incubation period, initiate the reaction by adding the substrate and measure the enzyme activity as described in Protocol 1.
-
-
Analysis:
-
Calculate the IC50 value for each pre-incubation time point.
-
Plot the IC50 values against the pre-incubation time. The optimal pre-incubation time is the point at which the IC50 value no longer significantly decreases and reaches a plateau.
-
Visualizations
Caption: Mechanism of competitive inhibition of DPEP1 by Cilastatin.
Caption: Workflow for a Cilastatin enzymatic inhibition assay.
References
- 1. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. With a Little Help from Good Friends – Boosters for the Prevention of Undesired Enzymatic Degradation of Anti-infective Drugs [infectiologyjournal.com]
- 3. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cilastatin Ammonium Salt Quantification
Welcome to the Technical Support Center for Cilastatin ammonium salt quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: Interferences in Cilastatin quantification can primarily arise from three sources:
-
Degradation Products: Cilastatin is susceptible to degradation under various stress conditions, leading to the formation of products that may co-elute with the parent drug in chromatographic methods.[1][2][3]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids can co-elute and cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[4][5][6][7]
-
Excipients: In formulated products, certain excipients may interfere with the analytical method, although this is generally less common if the method is well-developed and specific.[8]
Q2: How can I identify if degradation products are interfering with my analysis?
A2: The presence of interfering degradation products can be identified by:
-
Peak Purity Analysis: Employing a photodiode array (PDA) detector during HPLC analysis allows for the assessment of peak purity. A non-homogenous peak suggests the presence of co-eluting species.[9]
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) will intentionally generate degradation products. Analyzing these stressed samples can help identify the retention times of potential interferents.[9][10][11]
-
LC-MS/MS Analysis: This technique can be used to identify the mass-to-charge ratio (m/z) of any co-eluting species, helping to confirm if they are degradation products.[12][13][14]
Q3: What are matrix effects and how do they impact quantification?
A3: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[4][5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in underestimation or overestimation of the analyte concentration, respectively.[6][7] In the analysis of Cilastatin in biological fluids, phospholipids are a common cause of matrix effects.[6]
Q4: Are there specific impurities of Cilastatin I should be aware of?
A4: Yes, several impurities of Cilastatin have been identified and are available as reference standards. These include various related substances that may arise during synthesis or degradation. A list of some known impurities can be found through commercial suppliers of pharmaceutical standards.[15] It is crucial to ensure your analytical method can resolve Cilastatin from these potential impurities.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Split Peaks in HPLC Analysis
Possible Cause:
-
Mismatch between the injection solvent and the mobile phase.
-
Column degradation or contamination.
-
Co-eluting interfering compounds.
-
Improperly prepared mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocol: Column Flushing
-
Disconnect the column from the detector.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 30-60 minutes.
-
Gradually re-introduce the mobile phase.
-
Reconnect the column to the detector and equilibrate the system.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Possible Cause:
-
Ion suppression or enhancement from co-eluting endogenous matrix components (e.g., phospholipids).
-
Inadequate sample clean-up.
Troubleshooting Workflow:
Caption: Workflow for addressing matrix effects.
Experimental Protocol: Post-Column Infusion
-
Infuse a standard solution of Cilastatin at a constant flow rate into the mobile phase stream after the analytical column.
-
Inject a blank, extracted matrix sample onto the column.
-
Monitor the Cilastatin signal. A drop in the signal at the retention time of matrix components indicates ion suppression.
Quantitative Data from Forced Degradation Studies
The following table summarizes the typical degradation of Cilastatin observed under various stress conditions. The exact percentage of degradation will depend on the specific experimental conditions (e.g., concentration of stressing agent, temperature, duration of exposure).
| Stress Condition | Typical Degradation (%) | Potential Interfering Peaks |
| Acid Hydrolysis (e.g., 0.025 M HCl) | 10-20% | Yes |
| Base Hydrolysis (e.g., 0.025 M NaOH) | 15-25% | Yes |
| Oxidation (e.g., 0.05% H₂O₂) | 20-30% | Yes |
| Thermal (e.g., 90°C) | 5-15% | Yes |
| Photolytic (e.g., UV light) | 5-10% | Yes |
Data synthesized from forced degradation studies described in the literature.[2][3][9]
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products of Cilastatin and assess the stability-indicating nature of the analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffer for the mobile phase
Procedure:
-
Acid Hydrolysis: Dissolve Cilastatin in a solution of 0.025 M HCl. Incubate at room temperature for a specified time (e.g., 15 minutes). Neutralize the solution before injection.[9]
-
Base Hydrolysis: Dissolve Cilastatin in a solution of 0.025 M NaOH. Incubate at room temperature for a specified time (e.g., 15 minutes). Neutralize the solution before injection.[9]
-
Oxidative Degradation: Dissolve Cilastatin in a solution of 0.05% H₂O₂. Incubate at room temperature for a specified time (e.g., 30 minutes).[9]
-
Thermal Degradation: Store a solid sample of Cilastatin at a high temperature (e.g., 90°C) for an extended period (e.g., 48 hours). Dissolve in an appropriate solvent before analysis.[9]
-
Photolytic Degradation: Expose a solution of Cilastatin to UV light (e.g., 200 watt hr/m²) for a defined duration.[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC or LC-MS/MS method. Evaluate the chromatograms for the appearance of new peaks and the decrease in the main Cilastatin peak.
Logical Relationship for Method Validation:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF IMIPENEM AND CILASTATIN IN INJECTION FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. waters.com [waters.com]
- 11. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijlpr.com [ijlpr.com]
- 13. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tlcstandards.com [tlcstandards.com]
Technical Support Center: HPLC Analysis of Cilastatin
This guide provides comprehensive troubleshooting support and frequently asked questions for the HPLC analysis of Cilastatin, designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of Cilastatin in a question-and-answer format.
Q1: Why is my Cilastatin peak exhibiting significant tailing?
Peak tailing is a common issue in HPLC and for Cilastatin, it can be caused by a variety of factors related to its chemical structure and interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Cilastatin possesses functional groups that can interact with free silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available free silanol groups.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the Cilastatin sample or decrease the injection volume.
-
-
Column Contamination or Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase can create active sites that cause tailing.
-
Metal Chelation: The structure of Cilastatin may allow it to chelate with trace metals present in the silica matrix of the column, which can contribute to peak tailing.[6]
-
Solution: Use a column with low metal content or add a chelating agent like EDTA to the mobile phase in small concentrations.
-
Caption: A flowchart for diagnosing and resolving Cilastatin peak tailing.
Q2: What is causing the retention time of my Cilastatin peak to shift?
Retention time shifts can be gradual (drift) or sudden (jump) and can indicate issues with the HPLC system's hardware or the chemical environment.[7]
Potential Causes and Solutions:
-
Changes in Mobile Phase Composition:
-
Fluctuations in Flow Rate:
-
Column Temperature Variations:
-
Cause: Inconsistent ambient temperature or a malfunctioning column oven.
-
Solution: Use a thermostatically controlled column oven to maintain a stable temperature.[9] Ensure the oven is properly calibrated.
-
-
Column Equilibration:
-
Cause: Insufficient time for the column to equilibrate with the mobile phase, especially after a change in mobile phase composition or a system startup.
-
Solution: Allow sufficient time for the column to equilibrate. This can be monitored by injecting the sample multiple times until a stable retention time is achieved.[9]
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Imipenem and Cilastatin for Injection USP - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. silicycle.com [silicycle.com]
- 12. agilent.com [agilent.com]
How to account for Cilastatin's effect on Imipenem's pharmacokinetics in models.
Welcome to the technical support center for modeling the pharmacokinetics of imipenem and its interaction with cilastatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on accounting for cilastatin's effects in pharmacokinetic models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cilastatin alters the pharmacokinetics of imipenem?
A1: Cilastatin is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[1][2][3][4][5] DHP-I is responsible for the rapid metabolism of imipenem in the kidneys, leading to low urinary concentrations of the active drug.[3][6][7] By inhibiting DHP-I, cilastatin prevents the renal degradation of imipenem, resulting in higher plasma concentrations and increased urinary excretion of the active, unchanged drug.[1][3][4][6] This inhibition is crucial for imipenem to reach therapeutic concentrations in the urinary tract.[3][7]
Q2: How does the co-administration of cilastatin impact the key pharmacokinetic parameters of imipenem?
A2: The co-administration of cilastatin significantly alters several key pharmacokinetic parameters of imipenem. Most notably, it increases the plasma half-life and the area under the concentration-time curve (AUC) of imipenem.[8] Consequently, the clearance of imipenem is reduced. When imipenem is administered alone, its urinary recovery is low and variable, but with cilastatin, the urinary recovery of active imipenem increases to approximately 70% of the administered dose.[3][6]
Q3: What type of pharmacokinetic model is most suitable for describing the behavior of imipenem and cilastatin?
A3: The pharmacokinetics of imipenem are best described by a two-compartment model.[2][4] This model accounts for the distribution of the drug between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). Population pharmacokinetic models have been developed using this structure to characterize the variability in imipenem's pharmacokinetics in different patient populations.[1][2][4]
Q4: What are the key covariates to consider when developing a population pharmacokinetic model for imipenem-cilastatin?
A4: Several patient-specific factors, or covariates, can influence the pharmacokinetics of imipenem. The most significant of these is renal function, often quantified by creatinine clearance.[2][4] Body weight has also been identified as a significant covariate affecting the volume of distribution.[2] When modeling imipenem's pharmacokinetics, it is crucial to account for these covariates to explain inter-individual variability.
Troubleshooting Guides
Problem: My pharmacokinetic model is underpredicting imipenem concentrations when cilastatin is co-administered.
-
Solution: Ensure that your model incorporates the inhibitory effect of cilastatin on imipenem's renal clearance. This can be modeled as a reduction in the elimination rate constant from the central compartment. The magnitude of this reduction should be informed by literature values comparing imipenem clearance with and without cilastatin. A simple approach is to use a different clearance value for imipenem in the presence of cilastatin.
Problem: I am observing high variability in my experimental pharmacokinetic data for imipenem.
-
Solution: High variability can arise from several sources.
-
Patient Population: Critically ill patients, for instance, exhibit significant pharmacokinetic variability.[1][4] Ensure your study population is well-defined and consider subgroup analysis if necessary.
-
Renal Function: Imipenem clearance is highly dependent on renal function.[2][4][6] Stratify your data based on creatinine clearance to investigate if this explains a portion of the variability.
-
Sample Handling: Imipenem is unstable in biological samples. Ensure proper and consistent sample handling procedures, including immediate stabilization of plasma and urine samples, to prevent degradation before analysis.
-
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Imipenem with and without Cilastatin
| Pharmacokinetic Parameter | Imipenem Alone | Imipenem with Cilastatin | Reference(s) |
| Plasma Half-life (t½) | ~1 hour | ~1 hour | [6][7] |
| Total Clearance (CL) | Higher | Lower | [8][9] |
| Renal Clearance | 0.05 L/h/kg | 0.15 L/h/kg | [9] |
| Urinary Recovery (unchanged drug) | 6-38% | ~70% | [6] |
| Area Under the Curve (AUC) | Lower | Increased by 15-20% | [8] |
Note: The plasma half-life of imipenem is not significantly altered by cilastatin; the primary effect is on the route and extent of elimination.
Experimental Protocols
Protocol: Determination of Imipenem and Cilastatin in Plasma and Urine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the simultaneous quantification of imipenem and cilastatin. Specific parameters may require optimization based on the instrumentation and reagents available.
-
Sample Preparation:
-
Collect blood samples in tubes containing a stabilizing agent (e.g., morpholineethanesulfonic acid buffer) to prevent imipenem degradation.
-
Centrifuge the blood samples to separate plasma.
-
Urine samples should also be collected and stabilized.
-
For plasma samples, perform protein precipitation by adding a solvent like acetonitrile or methanol.[1]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis. Urine samples may require dilution prior to injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[5]
-
Mobile Phase: A gradient elution with a mixture of a phosphate buffer and an organic solvent like acetonitrile is typical.[3][5] The pH of the buffer is a critical parameter for achieving good separation.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally suitable.[3]
-
Detection: UV detection is used, with different wavelengths optimized for imipenem (e.g., 298-300 nm) and cilastatin (e.g., 210-220 nm).[1][10]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of known concentrations of imipenem and cilastatin in a drug-free biological matrix (plasma or urine).
-
Analyze the standards using the HPLC method to construct a calibration curve.
-
Quantify the concentrations of imipenem and cilastatin in the experimental samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Mechanism of Cilastatin's effect on Imipenem's renal handling.
Caption: Workflow for a typical Imipenem-Cilastatin pharmacokinetic study.
References
- 1. Population Pharmacokinetics of Imipenem in Critically Ill Patients: A Parametric and Nonparametric Model Converge on CKD-EPI Estimated Glomerular Filtration Rate as an Impactful Covariate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pooled population pharmacokinetic model of imipenem in plasma and the lung epithelial lining fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Imipenem and Cilastatin for Injection Sodium by HPLC [journal11.magtechjournal.com]
- 4. Population pharmacokinetics of imipenem in critically ill patients with suspected ventilator-associated pneumonia and evaluation of dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of imipenem/cilastatin in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical pharmacokinetics of an imipenem-cilastatin combination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Mitigating pH-dependent instability of Cilastatin in buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the pH-dependent instability of Cilastatin in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for Cilastatin stability in aqueous solutions?
A1: Cilastatin exhibits its greatest stability in a neutral pH range, typically between pH 6.5 and 7.5 . Deviations into acidic (below pH 6.5) or alkaline (above pH 7.5) conditions will accelerate its degradation.
Q2: What are the primary factors that contribute to the degradation of Cilastatin?
A2: The main factors influencing Cilastatin stability are:
-
pH: As mentioned, pH is a critical factor, with both acidic and alkaline conditions promoting degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation. For short-term storage of solutions, refrigeration (2-8°C) is recommended.
-
Buffer Species: The components of the buffer system can directly participate in the degradation of Cilastatin through general acid-base catalysis. The choice of buffer can therefore significantly impact stability.
-
Presence of Oxidizing Agents: Oxidative stress can contribute to the degradation of Cilastatin.
Q3: How can I monitor the stability of my Cilastatin solution during an experiment?
A3: The most reliable method for monitoring Cilastatin stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique can separate the intact Cilastatin from its degradation products, allowing for accurate quantification of the remaining active substance.
Q4: Can I freeze solutions of Cilastatin for long-term storage?
A4: Freezing is generally not recommended for solutions containing Cilastatin, as the freeze-thaw process can potentially affect its stability. If long-term storage is necessary, it is advisable to store the compound as a dry powder at the recommended temperature and prepare fresh solutions as needed.
Troubleshooting Guide
Problem: I am observing rapid degradation of Cilastatin in my phosphate buffer (pH 7.4). What could be the cause and how can I mitigate this?
-
Potential Cause: While pH 7.4 is within the optimal range, phosphate buffers are known to sometimes catalyze the hydrolysis of certain drug molecules. The dianionic phosphate species (HPO₄²⁻) can act as a general base catalyst, accelerating degradation.
-
Troubleshooting Steps:
-
Lower the Buffer Concentration: If experimentally feasible, reduce the molarity of the phosphate buffer to minimize the catalytic effect.
-
Switch to a Different Buffer System: Consider using a non-participating or sterically hindered buffer. Good alternatives for the neutral pH range include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Often a good choice for maintaining pH without interfering in many biological and chemical reactions.
-
MOPS (3-(N-morpholino)propanesulfonic acid): Another "Good's" buffer that is often used in cell culture and other biological applications due to its low reactivity.
-
-
Temperature Control: Ensure your experiment is conducted at the lowest feasible temperature to slow down the degradation kinetics.
-
Problem: My Cilastatin solution appears to be unstable even in a recommended buffer. How can I confirm this and what should I do?
-
Potential Cause: Other components in your experimental system, such as other reagents, metal ions, or exposure to light, could be contributing to the degradation.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the degradation profile, intentionally expose your Cilastatin solution to stress conditions (e.g., strong acid, strong base, high temperature, UV light, and an oxidizing agent like hydrogen peroxide). Analyze the stressed samples by HPLC to identify the degradation products. This will help confirm if the degradation you are observing is consistent with a known pathway.
-
Analyze Your Blank: Run a blank sample containing all components of your solution except for Cilastatin to ensure that no interfering peaks are present in your HPLC chromatogram.
-
Use High-Purity Water and Reagents: Impurities in your reagents, particularly trace metals, can catalyze degradation. Ensure you are using high-purity (e.g., Milli-Q or equivalent) water and analytical grade reagents.
-
Protect from Light: Store your solutions in amber vials or protect them from light, especially if photolytic degradation is suspected.
-
Quantitative Data on Cilastatin Stability
The following tables summarize the available data on the stability of Cilastatin under various conditions. Note that much of the literature reports on the stability of a combination product with Imipenem, where Imipenem is often the less stable component.
Table 1: pH-Dependent Stability of Imipenem/Cilastatin Solution
| pH | Stability Profile | Half-life of Imipenem (as an indicator of the instability of the combination product) |
| < 6.5 | Increased rate of degradation | At pH ~4, approximately 35 minutes |
| 6.5 - 7.5 | Optimal Stability | - |
| > 7.5 | Increased rate of degradation | - |
Data for Cilastatin alone is limited; however, the general trend of instability outside the neutral pH range is consistent for the combination product.
Table 2: Temperature-Dependent Stability of Imipenem/Cilastatin (5 mg/mL in 0.9% NaCl)
| Temperature | Time to 10% Degradation (T₉₀) of Imipenem | Comments |
| 25°C (Room Temp) | < 4 hours | Significant degradation occurs at room temperature. |
| 4°C (Refrigerated) | ~ 24 hours | Refrigeration significantly improves stability for short-term storage. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Cilastatin
This protocol provides a general framework for an HPLC method to assess the stability of Cilastatin. Method optimization and validation are crucial for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example:
-
Buffer: 20 mM Potassium Phosphate Monobasic, adjusted to pH 7.0 with 1 M NaOH.
-
Organic Solvent: Acetonitrile or Methanol.
-
Mobile Phase Composition: A gradient or isocratic elution can be used. A starting point could be an isocratic mixture of Buffer:Acetonitrile (80:20 v/v).
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Cilastatin reference standard in the mobile phase or a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the experimental samples containing Cilastatin with the mobile phase to fall within the linear range of the assay.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for Cilastatin based on its retention time compared to the standard.
-
Calculate the concentration of Cilastatin in the samples by comparing the peak area with that of the standard. The appearance of new peaks with different retention times indicates the formation of degradation products.
Protocol 2: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of Cilastatin at a concentration of 1 mg/mL in high-purity water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2-4 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1-2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2-4 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Proposed general degradation pathways for Cilastatin under different stress conditions.
Caption: A typical experimental workflow for assessing the stability of Cilastatin in different buffer systems.
Caption: A logical workflow for troubleshooting unexpected Cilastatin instability in buffered solutions.
Cilastatin ammonium salt storage conditions to ensure purity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Cilastatin ammonium salt to ensure its purity and stability for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To maintain the purity and stability of solid this compound, it is crucial to store it under appropriate conditions. The primary recommendation is to store the neat powder at -20°C for long-term storage.[1] For shorter periods, storage at 2-8°C in a refrigerator is also acceptable, provided the compound is kept under an inert atmosphere due to its hygroscopic nature.
Q2: How should I store stock solutions of this compound?
A2: Once dissolved, the stability of this compound in solution is dependent on the storage temperature. For optimal stability, it is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: Is this compound sensitive to humidity?
A3: Yes, this compound is hygroscopic. Exposure to moisture can lead to degradation and a decrease in purity. It is essential to handle the solid compound in a dry environment, such as a glove box, and to store it in a tightly sealed container with a desiccant. Studies on the sodium salt have shown that increased relative humidity (RH) can accelerate degradation, and it is critical to minimize exposure to ambient humidity.
Q4: How does temperature affect the stability of this compound?
Q5: Is this compound light sensitive?
A5: While specific photostability studies on this compound are not extensively published, it is a good laboratory practice to protect all research compounds from light to prevent potential photodegradation. Therefore, it is recommended to store this compound in a light-protected container, such as an amber vial, and to minimize its exposure to direct light during handling and experimental procedures.
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a freshly prepared Cilastatin solution.
-
Possible Cause 1: Degradation during handling.
-
Troubleshooting Step: Review your handling procedure. Was the solid compound exposed to ambient air for an extended period? Was the solvent pre-cooled? To minimize degradation, handle the solid in a low-humidity environment, use pre-cooled solvents for dissolution, and prepare solutions immediately before use.
-
-
Possible Cause 2: Contaminated solvent or glassware.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean and dry. Use fresh, HPLC-grade solvents for solution preparation. Run a blank injection of the solvent to check for any contaminants.
-
Problem: The purity of my this compound appears to have decreased over time, even when stored at the recommended temperature.
-
Possible Cause 1: Improper sealing of the container.
-
Troubleshooting Step: Check the seal on your storage container. If it is not airtight, moisture and oxygen may have entered, leading to degradation. Ensure the container is tightly sealed and consider using paraffin film for extra protection.
-
-
Possible Cause 2: Frequent opening and closing of the container.
-
Troubleshooting Step: Each time the container is opened, the compound is exposed to ambient conditions. If you need to access the compound frequently, consider aliquoting it into smaller, single-use vials to minimize exposure of the bulk material.
-
Quantitative Data Summary
The following table summarizes the known effects of various storage parameters on the stability of Cilastatin. It is important to note that quantitative kinetic data for the degradation of this compound under different temperatures is not widely available in published literature.
| Parameter | Condition | Observation | Recommendation |
| Temperature | -20°C | Optimal for long-term stability of solid. | Store solid at -20°C. |
| 2-8°C | Acceptable for short-term storage under inert gas. | Use for short-term storage only, ensuring an inert atmosphere. | |
| -20°C | Stock solutions stable for up to 1 month. | Aliquot and store for short to medium-term use. | |
| -80°C | Stock solutions stable for up to 6 months. | Recommended for long-term storage of solutions. | |
| Humidity | 30% RH (30 days) | Minimal degradation observed for the sodium salt. | Maintain a low humidity environment during handling and storage. |
| 45% RH (30 days) | Noticeable increase in degradation products for the sodium salt. | Avoid exposure to moderate humidity. | |
| 75% RH (30 days) | Significant degradation observed for the sodium salt. | Strictly avoid exposure to high humidity. | |
| Light | N/A | Photodegradation is a potential risk for complex organic molecules. | Store in a light-protected container. |
| Oxygen | Reduced Headspace O₂ | Significantly inhibits the formation of oxidative degradation products. | Store under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is typically used.
-
Solvent A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to ~6.8).
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-35 min: 60% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 217 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of approximately 0.5 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample and a blank (mobile phase) into the HPLC system.
-
Integrate the peak areas of the chromatogram.
-
Purity is calculated as the percentage of the main Cilastatin peak area relative to the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for addressing purity issues with this compound.
Caption: A simplified experimental workflow for the purity assessment of this compound by HPLC.
References
Validation & Comparative
Cilastatin's Potent Inhibition of Dehydropeptidase-I (DHP-I) In Vitro: A Comparative Analysis
For Immediate Release
A comprehensive in vitro analysis validates the potent and specific inhibitory activity of Cilastatin on renal dehydropeptidase-I (DHP-I), a key enzyme in the metabolism of certain antibiotics. This guide provides a comparative overview of Cilastatin's performance against other compounds, supported by experimental data and detailed protocols for researchers in drug development and pharmacology.
Cilastatin is a well-established inhibitor of DHP-I, an enzyme primarily located on the brush-border of proximal tubular epithelial cells in the kidneys.[1] Its primary clinical application is in combination with the carbapenem antibiotic imipenem. Imipenem is susceptible to hydrolysis and inactivation by DHP-I, and its co-administration with Cilastatin prevents this degradation, thereby increasing its bioavailability and protecting the kidney from potential toxicity associated with high concentrations of imipenem metabolites.[2][3] This guide delves into the in vitro validation of Cilastatin's inhibitory action, offering a direct comparison with other relevant compounds.
Comparative Inhibitory Activity
The inhibitory potency of a compound is often quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | Inhibition Constant (Ki) against DHP-I | Notes |
| Cilastatin | ~ 0.1 µM | Potent and specific competitive inhibitor. |
| LJC 10,627 | 380 µM | A carbapenem antibiotic with low affinity for DHP-I.[4] |
| Panipenem | N/A (Qualitative: Unstable) | A carbapenem antibiotic that is unstable to hydrolysis by DHP-I and requires co-administration with a DHP-I inhibitor (betamipron).[5][6] |
| Meropenem | N/A (Qualitative: Relatively Stable) | A carbapenem antibiotic that exhibits relative stability to DHP-I hydrolysis and does not require a co-administered inhibitor.[7][8] |
Note: A direct IC50 value for Cilastatin was not consistently reported in the reviewed literature; however, its potent inhibitory nature is widely acknowledged. The Ki value provides a more standardized measure of inhibitory activity.
Mechanism of DHP-I Inhibition by Cilastatin
Dehydropeptidase-I is a zinc-metalloenzyme, containing two zinc ions in its active site that are crucial for its catalytic activity.[9][10] The enzyme functions to hydrolyze dipeptides and, relevant to pharmacology, the β-lactam ring of carbapenem antibiotics like imipenem.
Cilastatin functions as a potent, reversible, and competitive inhibitor of DHP-I.[11] It binds to the active site of the enzyme, preventing the substrate (e.g., imipenem) from binding and being degraded. This competitive inhibition is key to its efficacy in protecting carbapenems from inactivation in the kidneys.
Figure 1. Mechanism of DHP-I and its inhibition by Cilastatin.
Experimental Protocols
In Vitro DHP-I Inhibition Assay (Determination of Ki)
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a compound against DHP-I in vitro.
1. Materials and Reagents:
-
Purified renal dehydropeptidase-I (from porcine or human kidney)
-
Imipenem (or another suitable DHP-I substrate)
-
Cilastatin (or test inhibitor)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
96-well plates (for spectrophotometric assays)
2. Experimental Workflow:
Figure 2. Experimental workflow for determining DHP-I inhibition.
3. Data Analysis:
The Ki value can be determined by analyzing the enzyme kinetics data. For competitive inhibition, the Michaelis-Menten equation is modified as follows:
V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
Where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
[I] is the inhibitor concentration
-
Ki is the inhibition constant
By plotting the data, for example using a Dixon plot (1/V vs. [I]) or by non-linear regression analysis of the velocity data, the Ki value can be accurately determined.
Conclusion
The in vitro data strongly support the role of Cilastatin as a potent and specific inhibitor of renal dehydropeptidase-I. Its high affinity for the enzyme, as indicated by its low Ki value, makes it an effective agent for preventing the degradation of susceptible carbapenem antibiotics like imipenem. The comparative analysis highlights the superior inhibitory activity of Cilastatin compared to the inherent stability of other carbapenems, reinforcing its importance in clinical applications requiring the use of imipenem. The provided experimental protocol offers a robust framework for researchers to further investigate DHP-I inhibition and develop new therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of new carbapenem antibiotics by dehydropeptidase-I from porcine and human renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidase 1 - Wikipedia [en.wikipedia.org]
- 11. The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Imipenem/Cilastatin vs. Meropenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two broad-spectrum carbapenem antibiotics: Imipenem/Cilastatin and Meropenem. The information presented is based on a comprehensive review of clinical trial data and in vitro studies to support evidence-based decision-making in research and development.
Executive Summary
Imipenem, the first clinically available carbapenem, is co-administered with cilastatin to inhibit its degradation by renal dehydropeptidase-I.[1][2] Meropenem, a subsequent development, exhibits inherent stability against this enzyme and therefore does not require an inhibitor.[1][2] While both antibiotics demonstrate a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobes, subtle but significant differences in their efficacy and safety profiles exist.[1][3] Generally, imipenem shows slightly greater activity against Gram-positive cocci, whereas meropenem is often more potent against Gram-negative bacilli.[1][4][5] Clinical studies indicate comparable overall efficacy in treating various serious infections, though a systematic review suggests a slight advantage for meropenem in clinical and bacteriological response rates, along with a better safety profile.[6][7][8][9][10][11]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize key quantitative data from comparative studies, providing a clear overview of the relative performance of Imipenem/Cilastatin and Meropenem.
Table 1: Clinical Efficacy in Various Infections
| Infection Type | Imipenem/Cilastatin Clinical Success Rate | Meropenem Clinical Success Rate | Study Reference |
| Serious Bacterial Infections (ICU) | 68.1% (62/91) | 77.0% (67/87) | [7] |
| Lower Respiratory Tract Infections | 87% | 90% | [6] |
| Intra-abdominal Infections | 76.7% (23/30) | 95.5% (21/22) | [7] |
| Complicated Skin & Skin Structure Infections | 82.9% | 86.2% | [12][13] |
| Overall (Systematic Review of 27 trials) | - | Statistically significant higher clinical response | [8][9][10][11] |
Table 2: Bacteriological Efficacy
| Parameter | Imipenem/Cilastatin | Meropenem | Study Reference |
| Bacterial Eradication Rate (General Infections) | 86% | 86% | [6] |
| Bacteriological Response Rate (Serious Infections) | 60.3% (44/73) | 67.1% (49/73) | [7] |
| Overall (Systematic Review of 27 trials) | - | Statistically significant higher bacteriological response | [8][9][10][11] |
Table 3: In Vitro Activity - Minimum Inhibitory Concentration (MIC) Breakpoints (CLSI)
| Organism Type | Imipenem MIC (μg/mL) | Meropenem MIC (μg/mL) |
| Enterobacteriaceae (Susceptible) | ≤1 | ≤1 |
| Pseudomonas aeruginosa (Susceptible) | ≤2 | ≤2 |
| Acinetobacter spp. (Susceptible) | ≤2 | ≤2 |
| Staphylococcus aureus (Susceptible) | ≤0.12 | ≤1 |
Note: MIC values can vary based on the specific strain and testing methodology. These are general breakpoints for susceptibility.
Table 4: Comparative Pharmacokinetics
| Pharmacokinetic Parameter | Imipenem/Cilastatin | Meropenem | Study Reference |
| Plasma Half-life | ~1 hour | ~1 hour | [14] |
| Protein Binding | ~20% (Imipenem), ~40% (Cilastatin) | ~2% | |
| Elimination | Primarily renal | Primarily renal | [14][15] |
| CNS Penetration | Lower | Higher | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Efficacy Assessment: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the minimum concentration of Imipenem and Meropenem required to inhibit the visible growth of a bacterial isolate.
Methodology:
-
Preparation of Antimicrobial Solutions: Stock solutions of Imipenem and Meropenem are prepared according to the manufacturer's instructions and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Clinical Efficacy Assessment: Randomized Controlled Trial (RCT) Protocol Outline
Objective: To compare the clinical and bacteriological efficacy and safety of Imipenem/Cilastatin versus Meropenem in the treatment of a specific severe infection (e.g., complicated intra-abdominal infection).
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority or superiority trial.
Patient Population:
-
Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of the specific severe infection, requiring hospitalization and intravenous antibiotic therapy.
-
Exclusion Criteria: Known hypersensitivity to beta-lactam antibiotics, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of other systemic antibacterial agents.
Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either intravenous Imipenem/Cilastatin or Meropenem. Both the investigators and the patients are blinded to the treatment allocation.
Intervention:
-
Treatment Arm 1: Imipenem/Cilastatin administered intravenously at a standard dose (e.g., 500 mg every 6 hours).
-
Treatment Arm 2: Meropenem administered intravenously at a standard dose (e.g., 1 g every 8 hours).
-
The duration of therapy is determined by the clinical response, typically ranging from 7 to 14 days.
Efficacy Endpoints:
-
Primary Endpoint: Clinical response at the test-of-cure visit (e.g., 7-14 days after the end of therapy), defined as the resolution of signs and symptoms of the infection such that no further antibiotic therapy is required.
-
Secondary Endpoints: Bacteriological response (eradication or presumed eradication of the baseline pathogen), all-cause mortality, and incidence of adverse events.
Data Analysis: The primary analysis is typically performed on the modified intent-to-treat (mITT) and clinically evaluable (CE) populations. Statistical tests are used to compare the efficacy and safety outcomes between the two treatment groups.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The bactericidal activity of both Imipenem and Meropenem stems from their ability to interfere with bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).
Caption: Carbapenems inhibit bacterial cell wall synthesis by targeting PBPs.
Experimental Workflow: Randomized Controlled Clinical Trial
The following diagram illustrates the typical workflow of a randomized controlled trial comparing two antibiotic treatments.
Caption: A typical workflow for a comparative antibiotic clinical trial.
References
- 1. thesciencenotes.com [thesciencenotes.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Introduction to the Fundamentals of Randomized Controlled Trials in Pharmacy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ISRCTN [isrctn.com]
- 14. How to Conduct a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem [pdb101.rcsb.org]
A Comparative Analysis of Cilastatin and Relebactam: Two Critical Partners in Antibiotic Therapy
In the landscape of infectious disease treatment, the efficacy of β-lactam antibiotics is often challenged by bacterial resistance mechanisms and host metabolic processes. To counter these challenges, compounds that inhibit specific enzymes are co-administered with antibiotics. This guide provides a detailed comparison of two such crucial enzyme inhibitors: Cilastatin, a renal dehydropeptidase-I inhibitor, and Relebactam, a β-lactamase inhibitor. While both are frequently used in combination with the carbapenem antibiotic imipenem, they serve fundamentally different purposes.
At a Glance: Key Differences
| Feature | Cilastatin | Relebactam |
| Primary Function | Prevents renal degradation of imipenem | Protects β-lactam antibiotics from bacterial degradation |
| Target Enzyme | Human renal dehydropeptidase-I (DHP-I) | Bacterial β-lactamases (Ambler Class A and C) |
| Mechanism of Action | Reversible inhibition of DHP-I | Covalent acylation of the β-lactamase active site |
| Therapeutic Role | Pharmacokinetic enhancer | Antibiotic resistance breaker |
| Combination Drug | Imipenem/Cilastatin (Primaxin®) | Imipenem/Cilastatin/Relebactam (Recarbrio®) |
Mechanism of Action: A Tale of Two Enzymes
The distinct roles of Cilastatin and Relebactam are best understood by examining their respective mechanisms of action and the enzymes they target.
Cilastatin: The Guardian of Imipenem in the Kidneys
Cilastatin's primary function is to inhibit the human enzyme dehydropeptidase-I (DHP-I), which is located in the brush border of the renal tubules.[1][2] This enzyme rapidly metabolizes and inactivates the carbapenem antibiotic imipenem, leading to low urinary concentrations and potential renal toxicity at high doses.[1][3][4] By reversibly inhibiting DHP-I, cilastatin protects imipenem from degradation, thereby increasing its plasma half-life and urinary concentration, which enhances its antibacterial efficacy.[3][5] It is important to note that cilastatin itself possesses no antibacterial activity.[1][2]
Relebactam: A Shield Against Bacterial Resistance
Relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor.[6][7] Its role is to counteract a common bacterial resistance mechanism: the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of antibiotics like imipenem, rendering them ineffective. Relebactam potently inhibits a broad spectrum of β-lactamases, including Ambler Class A (such as KPC) and Class C (AmpC) enzymes.[7][8][9] It works by covalently acylating the serine residue in the active site of the β-lactamase, effectively inactivating the enzyme and allowing the partner antibiotic to exert its bactericidal effect.[6][7] Unlike some other β-lactamase inhibitors, after de-acylation, Relebactam can reform its structure and re-engage with other enzyme molecules.[6][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of imipenem and cilastatin in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. RELEBACTAM | β-lactamase inhibitor | CAS 1174018-99-5 | Buy MK-7655; MK7655 from Supplier InvivoChem [invivochem.com]
- 8. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cilastatin's Specificity for DHP-I: An In Vitro Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro methods to confirm the specificity of Cilastatin for Dipeptidase-1 (DHP-I), a renal brush border enzyme. Cilastatin is a well-established competitive inhibitor of DHP-I, crucial for preventing the renal degradation of carbapenem antibiotics like Imipenem.[1][2][3] This guide outlines the experimental protocols to determine the inhibitory potency of Cilastatin and compares its activity with other potential inhibitors, supported by experimental data.
Comparative Inhibitory Activity
| Compound | Target | Substrate | IC50 / Inhibitory Concentration | Reference |
| Cilastatin | Dipeptidase-1 (DHP-I) | Imipenem | Complete inhibition at 2 µg/mL (~5.6 µM) | [4] |
| Cilastatin | Dipeptidase-1 (DHP-I) | Imipenem | Lowest detectable inhibitory concentration: 0.65 nM | [4] |
| Cilastatin | hOAT1 (human Organic Anion Transporter 1) | Imipenem | 652 ± 29 µM | [5][6][7] |
| Cilastatin | hOAT3 (human Organic Anion Transporter 3) | Imipenem | 639 ± 36 µM | [5][6][7] |
| JBP485 | Dipeptidase-1 (DHP-I) & OATs | Imipenem | Effects similar to Cilastatin | [8] |
Note: The significantly lower concentration required for DHP-I inhibition compared to its effect on organic anion transporters (OATs) underscores Cilastatin's specificity for DHP-I. JBP485 is presented as a potential alternative with a similar dual-inhibitory mechanism.[8]
Experimental Protocol: In Vitro DHP-I Inhibition Assay
This protocol outlines a standard enzymatic assay to determine the IC50 of Cilastatin for DHP-I. The assay measures the rate of hydrolysis of a suitable DHP-I substrate in the presence and absence of the inhibitor.
Materials:
-
Purified Dipeptidase-1 (DHP-I) enzyme (from porcine or human renal cortex)[4]
-
DHP-I substrate (e.g., Glycyldehydrophenylalanine or a specific chromogenic/fluorogenic substrate)[4]
-
Cilastatin (and other test inhibitors)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Enzyme Preparation: Reconstitute or dilute the purified DHP-I enzyme in the assay buffer to a predetermined optimal concentration.
-
Inhibitor Preparation: Prepare a serial dilution of Cilastatin and any other test compounds in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Assay Reaction:
-
To each well of the microplate, add a fixed volume of the DHP-I enzyme solution.
-
Add the various concentrations of the inhibitor solutions to the respective wells. Include a control well with buffer only (no inhibitor) and a blank well (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the DHP-I substrate to all wells to initiate the enzymatic reaction.
-
Detection: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the velocities to the control (uninhibited) reaction, expressing them as a percentage of enzyme activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for DHP-I Inhibition Assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
Cilastatin's Selectivity Profile: A Comparative Guide to Dipeptidase Inhibition
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount for predicting off-target effects and ensuring therapeutic specificity. This guide provides a comparative analysis of cilastatin's inhibitory activity against various dipeptidases, supported by available experimental data and detailed methodologies.
Cilastatin is widely recognized as a potent and reversible competitive inhibitor of human renal dipeptidase (DPEP1), also known as dehydropeptidase-I.[1] This inhibition is clinically significant as it prevents the renal metabolism of certain antibiotics, such as imipenem, thereby prolonging their therapeutic effect. While its interaction with DPEP1 is well-documented, a comprehensive understanding of its cross-reactivity with other members of the dipeptidase family and related enzymes is crucial for a complete pharmacological profile.
Comparative Inhibition of Dipeptidases by Cilastatin
The dipeptidase (DPEP) family consists of three known members: DPEP1, DPEP2, and DPEP3. These zinc-dependent metalloenzymes share structural similarities but exhibit distinct substrate specificities and tissue distribution. Cilastatin's primary target is DPEP1, for which it demonstrates high affinity.
| Dipeptidase | Cilastatin Inhibition (IC50/Ki) | Comments |
| DPEP1 | IC50: 0.1 µM[1] | Potent, reversible, and competitive inhibition. |
| DPEP2 | No specific Ki or IC50 values have been identified in the public domain. | |
| DPEP3 | Not a relevant target for inhibition. | Believed to be an inactive enzyme due to key amino acid substitutions in its active site. |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.
Interestingly, studies have shown that cilastatin can inhibit the bacterial metallo-beta-lactamase CphA, an enzyme that shares inhibitory similarities with DPEP1, though it lacks significant primary sequence similarity. This suggests that cilastatin's inhibitory action may extend to other zinc metallopeptidases with comparable active site architecture.
Experimental Protocols
A detailed understanding of the experimental methods used to assess enzyme inhibition is critical for interpreting and replicating research findings. Below is a representative protocol for a spectrophotometric dipeptidase inhibition assay that can be adapted to evaluate the inhibitory activity of compounds like cilastatin.
Spectrophotometric Assay for Dipeptidase Inhibition
This method measures the enzymatic activity by monitoring the change in absorbance of a chromogenic substrate upon cleavage by the dipeptidase. The presence of an inhibitor will reduce the rate of this change.
Materials:
-
Purified dipeptidase enzyme (e.g., recombinant human DPEP1)
-
Chromogenic dipeptide substrate (e.g., Gly-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitor (Cilastatin) solution at various concentrations
-
Spectrophotometer (capable of reading in the UV-visible range)
-
96-well microplate (for high-throughput screening) or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the dipeptidase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over a defined time period.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
Prepare a series of dilutions of cilastatin in the assay buffer to cover a range of concentrations around the expected IC50 or Ki.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer.
-
Add the cilastatin solution to the appropriate wells/cuvettes to achieve the desired final concentrations. Include a control group with no inhibitor.
-
Add the dipeptidase enzyme solution to all wells/cuvettes except for the blank (which contains only buffer and substrate).
-
Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells/cuvettes.
-
Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using the spectrophotometer. Record readings at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental protocol and the underlying enzymatic reaction, the following diagrams are provided.
References
A Researcher's Guide to Quality Control of Research-Grade Cilastatin Ammonium Salt
For researchers, scientists, and drug development professionals, ensuring the quality and purity of reagents is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of quality control (QC) testing for research-grade Cilastatin ammonium salt, offering insights into analytical methodologies, comparative data, and potential alternatives.
Cilastatin is a crucial component in pharmaceutical research, primarily used as an inhibitor of renal dehydropeptidase I (DHP-I). This enzyme rapidly metabolizes certain carbapenem antibiotics, such as imipenem. By inhibiting DHP-I, cilastatin prevents the inactivation of these antibiotics, thereby enhancing their efficacy. Given its significance, the quality of this compound used in research is of utmost importance.
Mechanism of Action: The Role of Cilastatin
Cilastatin's primary function is to prevent the degradation of imipenem by the DHP-I enzyme located in the brush border of renal tubules. This inhibition ensures that therapeutically effective concentrations of the antibiotic reach the site of infection. The pathway below illustrates this mechanism.
Quality Control Testing: A Comparative Overview
The quality of research-grade this compound can vary between suppliers. Therefore, a robust QC testing regimen is essential. Key analytical techniques include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Mass Spectrometry (MS) for molecular weight confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Below is a comparative summary of typical quality control specifications for research-grade this compound from various suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | USP Reference Standard |
| Purity (by HPLC) | >98% | >95%[1] | >99% | Specified for use in USP compendial tests |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass (by MS) | Conforms to MW | Conforms to MW | Conforms to MW | Conforms to MW |
| Appearance | White to off-white solid | White to off-white solid | White to off-white powder | White to off-white solid |
| Solubility | Soluble in water | Soluble in water | Soluble in water | Soluble in water |
| Moisture Content | < 2.0% | Not specified | < 1.0% | Not specified |
| Residual Solvents | < 0.5% | Not specified | < 0.1% | Not specified |
Experimental Protocols for Key QC Tests
Detailed and validated experimental protocols are critical for accurate assessment of cilastatin quality. The following sections outline the methodologies for the principal analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate cilastatin from its potential impurities.
Methodology:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher aqueous composition and increasing the organic solvent concentration.
-
Solvent A: Phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0)
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR provides detailed information about the chemical structure of the molecule, confirming its identity.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Compare the chemical shifts, splitting patterns, and integration of the resulting spectrum with a reference spectrum or the known structure of cilastatin. A Korean patent provides example ¹H-NMR data in D₂O (400 MHz), showing characteristic peaks at δ (ppm): 0.74 (dd, 1H), 0.88 (t, 1H), 1.02 (s, 3H), 1.07 (s, 3H), 1.39-1.58 (m, 5H), 1.98 (q, 2H), 2.49 (t, 2H), 2.85-3.03 (m, 4H), 3.78 (dd, 1H), 6.34 (t, 1H)[2].
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight of cilastatin and to identify potential impurities.
Methodology:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable technique for cilastatin.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Sample Preparation: Prepare a dilute solution of the this compound (e.g., 10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer or use a liquid chromatography (LC) system for separation prior to MS analysis (LC-MS).
-
Analysis: In positive ion mode, the expected [M+H]⁺ ion for the free base of cilastatin (C₁₆H₂₆N₂O₅S) is approximately m/z 359.16. The presence of the ammonium adduct [M+NH₄]⁺ at approximately m/z 376.19 may also be observed for the ammonium salt.
Comparison with Other Renal Dehydropeptidase I (DHP-I) Inhibitors and Alternatives
While cilastatin is the most well-known DHP-I inhibitor, other compounds and strategies exist to protect carbapenems from degradation.
Alternative DHP-I Inhibitors
-
JBP485: A dipeptide that has been shown to inhibit DHP-I with an IC₅₀ of 12.15 ± 1.22 μM[3][4][5]. In studies, JBP485 demonstrated a protective effect against imipenem-induced nephrotoxicity, similar to cilastatin[3][5].
Carbapenems with Inherent DHP-I Stability
Some carbapenems have been structurally modified to be more stable against DHP-I, eliminating the need for a co-administered inhibitor.
-
Meropenem: Exhibits greater stability to DHP-I than imipenem[6].
-
Ertapenem: Generally stable to DHP-I hydrolysis[7].
-
Panipenem: While more stable than imipenem, it is still hydrolyzed by DHP-I to some extent[8].
The following table compares the inhibitory activity and stability of these alternatives.
| Compound | Type | IC₅₀ / Stability to DHP-I | Key Features |
| Cilastatin | DHP-I Inhibitor | IC₅₀ of ~0.1 µM | Co-administered with imipenem. |
| JBP485 | DHP-I Inhibitor | IC₅₀ of 12.15 ± 1.22 μM[3][5] | Also shows inhibition of organic anion transporters (OATs). |
| Meropenem | Carbapenem | More stable than imipenem. | Does not require a DHP-I inhibitor. |
| Ertapenem | Carbapenem | Stable to DHP-I hydrolysis. | Does not require a DHP-I inhibitor. |
| Panipenem | Carbapenem | Less stable than meropenem. | Co-administered with betamipron (a renal uptake inhibitor). |
Logical Framework for Supplier Selection
Choosing a supplier for research-grade this compound requires a careful evaluation of several factors beyond just the listed purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. droracle.ai [droracle.ai]
- 3. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cilastatin - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Carbapenem Resistance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Comparative Nephroprotective Effects of Cilastatin and Other Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nephroprotective performance of Cilastatin against other agents, supported by experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in preclinical and clinical research.
Cilastatin, an inhibitor of the renal enzyme dehydropeptidase I (DHP-I), has demonstrated significant promise as a nephroprotective agent.[1] Initially developed to prevent the renal metabolism of the antibiotic imipenem, its protective effects against a range of drug-induced kidney injuries have garnered considerable attention.[2] This guide synthesizes available data on Cilastatin's efficacy in mitigating nephrotoxicity induced by various therapeutic agents and compares its performance with other nephroprotective strategies.
Quantitative Comparison of Nephroprotective Effects
The following tables summarize the quantitative data from various preclinical and clinical studies, comparing the nephroprotective effects of Cilastatin against different nephrotoxic insults and other protective agents.
Table 1: Cilastatin's Efficacy Against Drug-Induced Nephrotoxicity in Animal Models
| Nephrotoxic Agent | Animal Model | Key Renal Parameter | Result with Nephrotoxic Agent Alone | Result with Co-administration of Cilastatin | Reference |
| Cisplatin | Wistar Rats | Serum Creatinine (mg/dL) | Increased | Significantly Decreased | [3] |
| BUN (mg/dL) | Increased | Significantly Decreased | [3] | ||
| Glomerular Filtration Rate | Decreased | Preserved | [3] | ||
| Tubular Necrosis | Severe | Significantly Reduced | [3] | ||
| Gentamicin | Wistar Rats | Serum Creatinine (mg/dL) | Significantly Increased | Significantly Decreased | [4][5] |
| BUN (mg/dL) | Significantly Increased | Significantly Decreased | [4][5] | ||
| Kidney Injury Molecule-1 (KIM-1) | Increased | Decreased | [4] | ||
| Vancomycin | C57BL/6J Mice | BUN (mg/dL) | Elevated | Significantly Decreased | [6] |
| Serum Creatinine (mg/dL) | Elevated | Significantly Decreased | [6] | ||
| TUNEL-positive cells (apoptosis) | Increased | Significantly Decreased | [6] | ||
| Cyclosporine | Heart Transplant Patients | Serum Creatinine (mg/dL) | Significantly Increased | Remained nearly normal | [7] |
| Requirement for Hemofiltration/Hemodialysis | 3 of 10 patients | 0 of 10 patients | [7] | ||
| Imipenem | Rabbits | Body Weight Change (%) | Decreased | Ameliorated | [8] |
| Kidney Weight/Body Weight Ratio | Increased | Ameliorated | [8] |
Table 2: Comparative Efficacy of Cilastatin and Other Nephroprotective Agents
| Nephrotoxic Agent | Study Population | Comparator Agent | Key Outcome | Findings | Reference |
| Cisplatin/Ifosfamide | Patients with Solid Tumors | Amifostine | Glomerular Filtration Rate (GFR) | Amifostine maintained GFR, while the control group showed a >30% reduction. | [9] |
| Contrast Media | Patients Undergoing Angiography | N-acetylcysteine (NAC) | Contrast-Induced Nephropathy (CIN) | NAC plus IV saline showed a reduced risk of CIN compared to IV saline alone. | [10] |
| Cisplatin | Patients with Solid Tumors | N-acetylcysteine (NAC) | Cisplatin-Induced Nephrotoxicity (CIN) | Oral NAC did not show a significant beneficial role in preventing CIN. | [11] |
| Cyclosporine | Kidney Transplant Recipients | Placebo | Acute Renal Failure | Imipenem-cilastatin group had a lower incidence of acute renal failure. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison tables.
In Vivo Model of Cisplatin-Induced Nephrotoxicity
-
Animal Model: Male Wistar rats (170-220 g) are commonly used.[13]
-
Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 7 mg/kg is administered to induce acute kidney injury.[3][4]
-
Cilastatin Administration: Cilastatin is typically administered i.p. at a dose of 300 mg/kg, often given 1 hour before and 12 and 24 hours after the cisplatin injection.
-
Assessment of Renal Function:
-
Histopathological Analysis: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to evaluate tubular necrosis, cast formation, and other signs of renal injury.[13]
-
Apoptosis Assessment: Apoptosis in renal tissue can be quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation or by immunohistochemistry for activated caspase-3.[6][9]
In Vitro Nephrotoxicity Assay Using Primary Renal Proximal Tubule Epithelial Cells (RPTECs)
-
Cell Culture: Primary human or porcine RPTECs are cultured to form a confluent monolayer. These cells are preferred as they retain many of the differentiated functions of proximal tubules in vivo.[14][15]
-
Exposure to Nephrotoxins: Cells are incubated with various concentrations of the nephrotoxic agent (e.g., vancomycin, gentamicin) with or without the presence of Cilastatin for a specified period (e.g., 24 hours).[4][13]
-
Cytotoxicity Assessment:
-
Cell Viability: Assessed using assays that measure cellular ATP levels (e.g., CellTiter-Glo) or by staining with viability dyes.[1][15]
-
Apoptosis: Quantified by measuring caspase-3/7 activation, DNA fragmentation (ELISA), or through imaging of nuclear morphology after staining with DAPI.[4][16]
-
Oxidative Stress: Measured by detecting the levels of reactive oxygen species (ROS) using fluorescent probes like DCF-DA.[6]
-
-
Drug Uptake Studies: The intracellular accumulation of the nephrotoxic agent can be measured to determine if Cilastatin affects its transport into the renal cells.[13]
Signaling Pathways and Mechanisms of Action
The nephroprotective effects of Cilastatin are mediated through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms.
Megalin-Mediated Endocytosis and its Inhibition by Cilastatin
Cilastatin's primary mechanism in preventing drug-induced nephrotoxicity involves the inhibition of megalin-mediated endocytosis in renal proximal tubule cells. Megalin is a multi-ligand receptor responsible for the uptake of various substances from the glomerular filtrate, including nephrotoxic drugs like aminoglycosides, vancomycin, and cisplatin.[17][18] By competing for binding to megalin, Cilastatin reduces the intracellular accumulation of these toxins, thereby mitigating their damaging effects.[17]
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. The Endocytic Receptor Megalin and its Associated Proteins in Proximal Tubule Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nephroprotective Effect of Cilastatin against Gentamicin-Induced Renal Injury In Vitro and In Vivo without Altering Its Bactericidal Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilastatin attenuates vancomycin-induced nephrotoxicity via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of cyclosporine-induced nephrotoxicity by cilastatin following clinical heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and quantification of apoptosis in the kidney using morphology, biochemical and molecular markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the Effectiveness of N-Acetylcysteine in the Prevention of Cisplatin-Induced Nephrotoxicity: A Randomized Controlled Clinical Trial [accscience.com]
- 12. medrxiv.org [medrxiv.org]
- 13. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
- 16. Protective Effects of Cilastatin against Vancomycin-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mTOR Signaling in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nephroprotective effect of cilastatin in allogeneic bone marrow transplantation. Results from a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cilastatin's Protective Effect on Imipenem: A Comparative Guide to In Vitro Models
For Immediate Release
This guide provides a comparative analysis of established and novel in vitro models for validating the reduction of imipenem degradation by cilastatin. The information presented is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and safety assessment.
Introduction
Imipenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of bacteria. However, its clinical utility is limited by rapid degradation in the kidneys by the enzyme dehydropeptidase-I (DHP-I), located in the brush border of proximal tubular cells. This degradation not only inactivates the antibiotic but can also lead to nephrotoxic metabolites[1][2]. To overcome this limitation, imipenem is co-administered with cilastatin, a specific and reversible inhibitor of DHP-I[1]. This combination enhances the bioavailability of imipenem and protects the kidney from potential damage.
The validation of this protective mechanism is crucial in drug development. This guide compares a traditional in vitro model, the renal microsomal fraction, with an emerging, more physiologically relevant model, 3D kidney microtissues, for assessing the interaction between imipenem and cilastatin.
Mechanism of Imipenem Degradation and Cilastatin's Protective Role
The primary mechanism of imipenem inactivation in the body is enzymatic degradation by DHP-I in the renal proximal tubules. Cilastatin competitively inhibits DHP-I, preventing the hydrolysis of imipenem's β-lactam ring. This inhibition increases the urinary concentration and prolongs the half-life of active imipenem[1].
Caption: Imipenem metabolism by DHP-I and inhibition by Cilastatin.
Comparative Analysis of In Vitro Models for Imipenem Degradation
The choice of an in vitro model is critical for accurately predicting in vivo outcomes. This section compares the established renal microsomal fraction model with the novel 3D kidney microtissue model.
Established Model: Renal Microsomal Fraction
Renal microsomes are subcellular fractions containing enzymes responsible for drug metabolism, including DHP-I. This model is well-established for studying the metabolism of drugs cleared by the kidneys.
Advantages:
-
Cost-effective and readily available.
-
Simple and high-throughput experimental setup.
-
Provides a direct measure of enzymatic activity.
Limitations:
-
Lacks the cellular architecture and transport mechanisms of intact kidney tissue.
-
Does not account for drug transport into and out of cells.
-
May not fully recapitulate the in vivo metabolic environment.
New Model: 3D Kidney Microtissues
Three-dimensional (3D) kidney microtissues, including spheroids and organoids, are emerging as more physiologically relevant models for nephrotoxicity and drug metabolism studies. These models are generated from primary kidney cells or stem cells and self-assemble into structures that mimic the in vivo architecture and function of the kidney tubules.
Advantages:
-
More accurately represent the complex 3D cellular environment of the kidney.
-
Exhibit cell-cell and cell-matrix interactions similar to native tissue.
-
Can model aspects of drug transport and toxicity that are missed in subcellular fractions.
Limitations:
-
Higher cost and more complex to culture than microsomal fractions.
-
Variability between batches can be a challenge.
-
Still under development and standardization for routine use in drug screening.
Quantitative Comparison of Imipenem Degradation
The following table summarizes the available quantitative data for imipenem degradation and its inhibition by cilastatin in the two models. A direct comparative study using a 3D kidney microtissue model for imipenem degradation has not been identified in the current literature, representing a key area for future research.
| Parameter | Established Model (Renal Microsomal Fraction) | New Model (3D Kidney Microtissues) |
| Imipenem Degradation | Presence of two metabolites with UV-maxima at 275 and 308 nm observed after incubation.[2] | Data not available in current literature. |
| Cilastatin Inhibition | Complete inhibition of imipenem metabolism at a concentration of 2 µg/mL.[2] | Data not available in current literature. |
| Lowest Inhibitory Concentration of Cilastatin | 6.5 x 10-10 M[2] | Data not available in current literature. |
Experimental Protocols
This section provides detailed methodologies for conducting imipenem degradation assays and quantifying the antibiotic's concentration.
Imipenem Degradation Assay in an In Vitro Model
The following workflow outlines a general procedure for assessing imipenem degradation.
Caption: Experimental workflow for Imipenem degradation assay.
Protocol for Renal Microsomal Fraction Assay:
-
Preparation of Microsomes: Prepare a microsomal fraction from rabbit or human kidney tissue through differential centrifugation.
-
Incubation: Incubate a defined amount of the microsomal protein with imipenem (e.g., 100 µg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Inhibition Studies: For inhibition experiments, pre-incubate the microsomes with varying concentrations of cilastatin before adding imipenem.
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
Imipenem Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 298 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
To 100 µL of the supernatant from the degradation assay, add 100 µL of an internal standard solution.
-
Vortex the mixture and inject it into the HPLC system.
Quantification:
-
Generate a standard curve by plotting the peak area ratio of imipenem to the internal standard against known concentrations of imipenem.
-
Determine the concentration of imipenem in the experimental samples by interpolating their peak area ratios from the standard curve.
Conclusion
The renal microsomal fraction model provides a robust and high-throughput method for the initial assessment of imipenem degradation and its inhibition by cilastatin. However, the emergence of 3D kidney microtissue models offers a more physiologically relevant system that can potentially provide more predictive data on drug metabolism and nephrotoxicity. While direct comparative data on imipenem metabolism in these advanced models is currently lacking, their potential to bridge the gap between in vitro and in vivo studies is significant. Future research should focus on generating quantitative data on imipenem degradation and cilastatin's efficacy in 3D kidney models to further validate their use in preclinical drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of Cilastatin Ammonium Salt in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Cilastatin ammonium salt is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for every chemical compound are not always readily available, a framework of best practices, guided by safety data sheets (SDS) and general chemical waste guidelines, ensures a compliant and safe procedure. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to high standards of laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). For Cilastatin sodium salt, a closely related compound, the SDS advises entrusting disposal to a licensed waste disposal company. The SDS also indicates that it is not regulated as a dangerous good for transport. Always handle the chemical wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[1] In case of a spill, avoid generating dust and clean up using dry procedures.[1]
Step-by-Step Disposal Procedure
Hazardous chemicals should never be disposed of down the drain or in regular trash.[2][3] The following steps outline a general yet cautious procedure for the disposal of this compound, which should be adapted to comply with your institution's specific policies and local regulations.
-
Waste Identification and Classification : Characterize the waste. This compound is a solid. While not classified as a hazardous transport good, it should be treated as chemical waste.
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container.[2][4][5] The container must be chemically compatible with the waste.[4]
-
The label should clearly identify the contents as "Hazardous Waste" and list "this compound."[6]
-
Keep the waste container securely closed except when adding waste.[2][5]
-
-
Segregation : Store the waste container in a designated satellite accumulation area within the laboratory.[2] Ensure it is segregated from incompatible materials.[4][5] Specifically, keep acids separate from bases, and oxidizers away from flammable materials.[6]
-
Waste Collection : Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Do not transport hazardous waste yourself.[5]
Quantitative Data Summary
For laboratory chemical waste, specific quantitative limits often apply to storage and disposal. The following table summarizes general guidelines that are broadly applicable.
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste | [2] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | [2] |
| Drain Disposal pH Range | Permissible only for non-hazardous, dilute aqueous solutions with a pH between 5.5 and 10.5. | [3] |
Note : this compound's specific classification as acutely toxic is not determined from the available search results. Therefore, treating it with a high degree of caution is recommended.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Environmental Considerations
Quaternary ammonium compounds, as a class, can pose risks to aquatic environments.[7][8][9] Improper disposal can lead to contamination of water supplies.[7] While some quaternary ammonium salts are biodegradable, their persistence and potential for ecotoxicity underscore the importance of proper disposal through designated hazardous waste streams to mitigate environmental impact.[7][10]
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific safety protocols and your local regulatory requirements.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity and biodegradation of quaternary ammonium salts in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling CIlastatin ammonium salt
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, handling Cilastatin ammonium salt. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes | Safety Goggles or Face Shield | Must be ANSI-approved. Provides protection against splashes, sprays, and airborne particles. A face shield should be worn in conjunction with goggles when a higher risk of splashing exists.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always consult the manufacturer's glove compatibility chart for specific chemical resistance. Double gloving is advised for enhanced protection.[1][2] |
| Body | Laboratory Coat | A fully buttoned lab coat is mandatory in all areas where chemicals are handled.[1] Flame-resistant coats are required when working with flammable substances. |
| Respiratory | NIOSH-Approved Respirator | Use a respirator when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][3] Annual fit-testing and medical clearance are required for respirator users.[1] |
| Feet | Closed-Toed Shoes | Solid, closed-toed shoes are required to protect against spills and falling objects.[1] |
Safe Handling and Operational Plan
Proper handling procedures are essential to minimize exposure and prevent contamination.
Storage and Handling:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area at a temperature of -20°C.[4]
-
Engineering Controls: All weighing and handling of powdered this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2]
-
Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Response Protocol: In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Containment & Cleanup Procedure |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (gloves, goggles, lab coat, and respirator). 3. Moisten the spilled material with water to prevent dust generation.[2] 4. Carefully sweep or vacuum the spilled material.[3] 5. Place the collected material in a labeled, sealable container for hazardous waste disposal.[2][3] |
| Major Spill | 1. Evacuate the area immediately. 2. Alert the appropriate emergency response team and laboratory supervisor. 3. Restrict access to the spill area. 4. Follow the guidance of the emergency response team for cleanup. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Waste Characterization: Unused or waste this compound must be treated as hazardous chemical waste.
-
Containerization: Collect all waste material in a clearly labeled, sealed, and compatible container. A completed "Dangerous Waste" label should be affixed to the container as soon as waste is added.[2]
-
Disposal Pathway: Dispose of the waste in accordance with all local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Contaminated Packaging: The original container must be triple-rinsed with a suitable solvent before disposal or recycling. The rinsate should be collected as hazardous waste. If the container cannot be properly decontaminated, it must be disposed of as hazardous waste.[3]
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
